GT-055
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H20F3N5O8S |
|---|---|
Molecular Weight |
463.39 g/mol |
IUPAC Name |
[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H19N5O6S.C2HF3O2/c12-5-11(6-13)3-8(14-21-11)9-2-1-7-4-15(9)10(17)16(7)22-23(18,19)20;3-2(4,5)1(6)7/h7,9H,1-6,12-13H2,(H,18,19,20);(H,6,7)/t7-,9+;/m1./s1 |
InChI Key |
XGQCXSOFRKLVCG-JXLXBRSFSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
GT-055: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development for use in combination with the siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[2] this compound restores the activity of GT-1 against bacteria that produce a wide range of β-lactamases. Furthermore, evidence suggests that this compound possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document provides a comprehensive overview of the chemical structure, properties, and available preclinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound characterized by a diazabicyclooctane core, a structural motif known for its potent β-lactamase inhibitory activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₀F₃N₅O₈S | |
| Molecular Weight | 463.39 g/mol | |
| IUPAC Name | Not available in public sources | |
| SMILES Notation | Not available in public sources | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Mechanism of Action
The combination of GT-1 and this compound employs a "Trojan horse" strategy coupled with direct enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]
-
Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and a siderophore. Bacteria have active iron uptake systems that recognize and transport siderophores across their outer membrane to acquire essential iron. By mimicking this natural process, GT-1 is actively transported into the periplasmic space of Gram-negative bacteria.[1]
-
Inhibition of β-Lactamases by this compound: In the periplasm, β-lactamases can hydrolyze and inactivate β-lactam antibiotics like the cephalosporin component of GT-1. This compound, as a potent β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive. This protects GT-1 from degradation.[1]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.
-
Intrinsic Activity of this compound: Some diazabicyclooctane inhibitors have been shown to have a dual mechanism of action, not only inhibiting β-lactamases but also directly binding to and inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of this compound contributes to the overall efficacy of the combination therapy.[4]
Caption: Combined mechanism of action of GT-1 and this compound.
In Vitro Activity
The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are summarized below.
Table 2: In Vitro Activity of this compound and GT-1/GT-055 against Gram-Negative Pathogens
| Organism | β-Lactamase Profile | This compound MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | 2 - 8 | ≤0.12 | [1] |
| Klebsiella pneumoniae | Carbapenemase-producing | 2 - 8 | ≤0.12 | [1] |
| Acinetobacter spp. | OXA-producing | >256 | 1 - 128 | [4] |
| Various MDR strains | NDM-1, OXA-1, etc. | Not sensitive (most) | ≤4 (for 114/168 strains) | [2] |
Experimental Protocols: In Vitro Susceptibility Testing
-
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]
-
Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
-
This compound Concentration: When tested in combination, this compound was typically used at a fixed concentration of 4 µg/mL.[4]
Caption: Workflow for MIC determination.
In Vivo Efficacy
The combination of GT-1 and this compound has demonstrated efficacy in murine infection models.
Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model
| Pathogen Strain | Treatment Regimen (GT-1/GT-055) | Outcome | Reference |
| P. aeruginosa | Not specified in detail | Greater reduction in bacterial load than ceftazidime | [2] |
| Y. pestis (aerosol model) | 20/30, 60/90, or 200/300 mg/kg, SC, q6h | Efficacy at least equivalent to ciprofloxacin | [2] |
Experimental Protocols: Murine Thigh Infection Model
-
Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without the interference of the host immune system. Neutropenia is induced by the administration of cyclophosphamide.[6][7]
-
Infection: A defined inoculum of the bacterial pathogen (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[8]
-
Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., q6h), and route of administration (e.g., subcutaneous).[2][6]
-
Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial dilutions to count CFUs.[8]
Caption: Murine thigh infection model workflow.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies in mice have shown that this compound has a PK profile similar to that of GT-1. The PK/PD index associated with this compound efficacy in an in vitro infection model is the plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2, respectively. Initial studies suggest that the optimal GT-1:this compound ratio is 1:1.[2]
Conclusion
This compound is a promising β-lactamase inhibitor with a dual mechanism of action that, in combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a wide range of MDR Gram-negative pathogens. The available preclinical data supports its continued development as a potential therapeutic option for serious and difficult-to-treat bacterial infections. Further studies are warranted to fully characterize its physicochemical properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and evaluate its safety and efficacy in human clinical trials.
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ihma.com [ihma.com]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. dovepress.com [dovepress.com]
An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT-055, also known as LCB18-055, is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.
Core Compound Details
| Feature | Description |
| Compound Name | This compound |
| Alternative Name | LCB18-055[1] |
| Chemical Class | Diazabicyclooctane[1] |
| Mechanism of Action | 1. Inhibition of serine β-lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2). |
| Primary Partner Agent | GT-1 (LCB10-0200), a siderophore cephalosporin[3] |
| Therapeutic Target | Multidrug-resistant Gram-negative bacterial infections |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical Structure of this compound (LCB18-055).
Mechanism of Action
This compound exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.
-
β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits a broad spectrum of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of its partner β-lactam, GT-1.
-
Intrinsic Antibacterial Activity: Unlike many other β-lactamase inhibitors, this compound possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when this compound is combined with GT-1.
The proposed mechanism of action is illustrated in the following diagram:
Caption: Dual mechanism of action of this compound in combination with GT-1.
In Vitro Activity
The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).
Table 1: In Vitro Activity of this compound and GT-1/GT-055 Combination against Key Gram-Negative Pathogens
| Organism | Resistance Mechanism | This compound Alone MIC (µg/mL) | GT-1 Alone MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) | Comparator (e.g., Meropenem) MIC (µg/mL) |
| E. coli | ESBL-producing | 2 - 8 | 0.25 - >32 | ≤0.06 - 2 | 0.06 - >32 |
| K. pneumoniae | KPC-producing | >32 | 0.12 - >32 | 0.25 - 8 | 0.25 - >32 |
| P. aeruginosa | Multidrug-resistant | >32 | 0.12 - 8 | 0.12 - 8 | 0.25 - >32 |
| A. baumannii | Carbapenem-resistant | >32 | 0.5 - 16 | 0.5 - 16 | 2 - >32 |
Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the efficacy of the GT-1/GT-055 combination in murine infection models.
Table 2: Summary of In Vivo Efficacy of GT-1/GT-055
| Animal Model | Pathogen | Infection Type | Treatment Regimen | Key Findings |
| Mouse | Yersinia pestis | Aerosol-induced plague | GT-1/GT-055 | Equivalent efficacy to ciprofloxacin in preventing mortality.[1] |
| Mouse | P. aeruginosa | Thigh infection | GT-1/GT-055 | Significant reduction in bacterial burden. |
| Mouse | A. baumannii | Thigh infection | GT-1/GT-055 | Demonstrated efficacy against carbapenem-resistant strains. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vivo Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.
Workflow for Murine Thigh Infection Model:
Caption: Workflow for the murine thigh infection model.
Clinical Development
As of the latest available information, this compound is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/GT-055 combination.
Conclusion
This compound is a promising novel β-lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gram-negative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of β-lactamases and to advance it through clinical trials.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LegoChem, Geom Therapeutics signs technology transfer accord < Bio < Article - KBR [koreabiomed.com]
- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
In-Depth Technical Guide: The Core Mechanism of Action of GT-055
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT-055 is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class. Developed by LegoChem Biosciences and Geom Therapeutics, this compound is primarily formulated in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacterial infections. Its principal mechanism of action is the potent inhibition of a wide range of β-lactamase enzymes, thereby protecting β-lactam antibiotics like GT-1 from enzymatic degradation. Furthermore, this compound exhibits intrinsic antibacterial activity against certain Enterobacteriaceae by targeting and binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual action makes the GT-1/GT-055 combination a promising therapeutic strategy against challenging bacterial pathogens.
Core Mechanism of Action: β-Lactamase Inhibition
The primary function of this compound is to counteract the primary resistance mechanism of many Gram-negative bacteria: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics such as penicillins and cephalosporins, rendering them inactive. This compound acts as a potent inhibitor of a broad spectrum of these enzymes, particularly serine-based β-lactamases.
Signaling Pathway of β-Lactamase Inhibition
The interaction between this compound and a β-lactamase enzyme is a covalent and effectively irreversible process. This prevents the enzyme from binding to and hydrolyzing its intended β-lactam antibiotic substrate.
Quantitative Data: β-Lactamase Inhibition
While specific IC50 or Ki values for this compound against a comprehensive panel of β-lactamases are not yet publicly available in peer-reviewed literature, the combination of GT-1 with this compound has demonstrated potent activity against strains producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. The reduction in Minimum Inhibitory Concentrations (MICs) for GT-1 in the presence of this compound provides strong evidence of its inhibitory activity.
Secondary Mechanism of Action: Intrinsic Antibacterial Activity
In addition to its role as a β-lactamase inhibitor, this compound possesses intrinsic antibacterial activity against certain Gram-negative bacteria, notably Escherichia coli and Klebsiella pneumoniae.[1] This activity stems from its ability to bind to and inhibit Penicillin-Binding Protein 2 (PBP2).[1]
Signaling Pathway of PBP2 Inhibition
PBPs are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBP2, this compound disrupts this process, leading to a weakened cell wall and ultimately, cell lysis.
Quantitative Data: Intrinsic Antibacterial Activity
The intrinsic activity of this compound has been demonstrated through the determination of its Minimum Inhibitory Concentrations (MICs) against various bacterial isolates.
| Organism | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | 2 - 8 | [1] |
| Klebsiella pneumoniae | 2 - 8 | [1] |
| Acinetobacter spp. | >256 | [1] |
Table 1: Intrinsic In Vitro Activity of this compound
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro potency of this compound, both alone and in combination with GT-1, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound (and GT-1 for combination studies) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
The binding affinity of this compound to PBP2 is assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.
Protocol:
-
Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.
-
Competition Reaction: A fixed concentration of the bacterial membrane preparation is incubated with varying concentrations of this compound.
-
Fluorescent Labeling: A fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) is added to the reaction mixture. This probe will bind to any PBPs that are not already occupied by this compound.
-
Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescent scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases, indicating competitive binding.
-
Data Analysis: The intensity of the PBP2 band is quantified, and the IC50 value (the concentration of this compound that inhibits 50% of the fluorescent probe binding) is calculated.
Conclusion
This compound demonstrates a multifaceted mechanism of action that makes it a valuable partner for β-lactam antibiotics in the fight against antimicrobial resistance. Its primary role as a potent broad-spectrum β-lactamase inhibitor effectively shields its partner antibiotic from degradation. Concurrently, its intrinsic antibacterial activity against key pathogens through the inhibition of PBP2 provides an additional, synergistic mode of killing. This dual-action profile underscores the potential of the GT-1/GT-055 combination as a significant advancement in the treatment of serious Gram-negative infections. Further research to fully elucidate the inhibitory kinetics against a wider array of β-lactamases and the precise binding affinity for PBP2 will provide a more complete understanding of this promising new therapeutic agent.
References
LCB18-055: A Technical Overview of a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB18-055, also known as GT-055, is a novel, broad-spectrum diazabicyclooctane β-lactamase inhibitor discovered and developed by LegoChem Biosciences. It is designed to be co-administered with β-lactam antibiotics to combat bacterial resistance, particularly in Gram-negative pathogens. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LCB18-055, with a focus on its synergistic activity with the siderophore cephalosporin, GT-1 (LCB10-0200).
Discovery and Development
LegoChem Biosciences initiated a research program to develop a novel β-lactamase inhibitor following the termination of a collaboration with AstraZeneca on an antibiotic project. This effort led to the discovery of LCB18-055.[1] Subsequently, LegoChem Biosciences entered into a partnership with Geom Therapeutics to advance the clinical development of LCB18-055 in combination with GT-1 for the treatment of multidrug-resistant Gram-negative infections.[2]
A Phase 1 clinical trial for the combination of GT-1 and this compound was initiated; however, the trial, which enrolled eight participants, was terminated due to unspecified safety concerns, reportedly related to hepatotoxicity.[3] Further details on the specific nature of the adverse events have not been publicly disclosed.
Mechanism of Action
LCB18-055 functions as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. LCB18-055 binds to the active site of these enzymes, preventing them from degrading the co-administered β-lactam antibiotic. This allows the partner antibiotic, such as GT-1, to exert its antibacterial activity against the pathogen.[4][5][6] The general mechanism involves the formation of a stable acyl-enzyme intermediate, which effectively sequesters the β-lactamase.[6]
Preclinical Data
In Vitro Activity
The primary partner antibiotic for LCB18-055 is GT-1 (LCB10-0200), a novel siderophore cephalosporin. This "Trojan Horse" strategy utilizes the bacterium's iron uptake systems to facilitate entry of the antibiotic.[7] The combination of GT-1 and this compound has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 against Gram-Negative Clinical Isolates [7]
| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| E. coli (n=200) | GT-1 | 1 | 16 |
| GT-1/GT-055 (1:1) | 0.5 | 2 | |
| K. pneumoniae (n=200) | GT-1 | 2 | 16 |
| GT-1/GT-055 (1:1) | 1 | 2 | |
| Other Enterobacteriaceae (n=200) | GT-1 | 1 | >32 |
| GT-1/GT-055 (1:1) | 0.5 | 2 | |
| P. aeruginosa (n=200) | GT-1 | 0.25 | 1 |
| GT-1/GT-055 (1:1) | 0.25 | 1 | |
| A. baumannii (n=200) | GT-1 | 2 | 8 |
| GT-1/GT-055 (1:1) | 2 | 8 |
Table 2: In Vitro Activity of GT-1/GT-055 against Characterized Resistant E. coli and K. pneumoniae Strains [8]
| Bacterial Strain (Resistance Mechanism) | GT-1 MIC (µg/mL) | GT-1/GT-055 (4 µg/mL) MIC (µg/mL) |
| E. coli (CTX-M-15, CTX-M-27, CTX-M-65) | 4 - 32 | ≤0.12 |
| E. coli (Carbapenemase-producing) | ≤0.25 | ≤0.12 |
| K. pneumoniae (ESBL- and Carbapenemase-producing) | ≤2 | Enhanced Activity |
In Vivo Activity
In a murine infection model using Yersinia pestis, the causative agent of plague, the combination of GT-1/GT-055 demonstrated efficacy at least equivalent to the comparator antibiotic, ciprofloxacin.[9][10] Specific quantitative data from this in vivo study, such as bacterial load reduction or survival rates, are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of LCB18-055 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.
In Vitro Susceptibility Testing
-
Method: Minimal Inhibitory Concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7]
-
Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for testing. For the siderophore cephalosporin GT-1, iron-depleted CAMHB was also utilized to assess the impact of iron concentration on its activity.[7]
-
Inoculum: Bacterial isolates were grown to a standardized density before being added to the microtiter plates.
-
Drug Concentrations: A serial dilution of the antimicrobial agents was prepared in the microtiter plates.
-
Incubation: Plates were incubated at a specified temperature and duration, typically 16-20 hours at 35°C.
-
Endpoint Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7]
Conclusion
LCB18-055 is a promising β-lactamase inhibitor with demonstrated in vitro synergy with the siderophore cephalosporin GT-1 against a broad spectrum of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. While early clinical development was halted due to safety concerns, the preclinical data highlight the potential of this combination therapy to address the growing threat of antimicrobial resistance. Further investigation and potentially the development of analogs with an improved safety profile may warrant consideration.
References
- 1. Press Release > Investors > LigaChem Biosciences [ligachembio.com]
- 2. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ihma.com [ihma.com]
- 8. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
GT-055: A Novel Adjuvant Therapy to Counteract Antibiotic Resistance in Gram-Negative Pathogens
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of innovative therapeutic strategies. A significant mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective.[1][2][3][4] This whitepaper details the preclinical data and mechanism of action of GT-055, a novel, potent small-molecule inhibitor of the AcrAB-TolC efflux pump system. By neutralizing this primary resistance mechanism, this compound has been shown to restore the efficacy of multiple classes of antibiotics against multidrug-resistant (MDR) bacterial strains. This document provides a comprehensive overview of the in vitro efficacy, experimental protocols, and the underlying biochemical pathways associated with this compound, positioning it as a promising adjuvant therapy to revitalize our current antibiotic arsenal.
The Challenge of Efflux Pump-Mediated Resistance
Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, are responsible for a substantial portion of multidrug-resistant infections and are considered critical pathogens by the World Health Organization.[2] Their intrinsic resistance is partly due to a protective outer membrane and the presence of sophisticated multidrug efflux pumps.[1][2] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Enterobacteriaceae, is a primary driver of clinical resistance.[1][2][5] This tripartite complex spans the inner and outer bacterial membranes and expels a wide range of structurally diverse compounds, including many clinically important antibiotics.[1][6] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance, not by killing the bacteria directly, but by disabling their defense mechanisms and restoring the potency of existing drugs.[5][7][8]
This compound: Mechanism of Action
This compound is a novel non-β-lactam diazabicyclooctane derivative designed to specifically inhibit the function of the AcrAB-TolC efflux pump.[9][10] Evidence suggests that this compound acts as a competitive inhibitor, binding to the hydrophobic trap within the AcrB subunit of the pump complex.[5] This binding event is hypothesized to lock the AcrB trimer in a conformational state that prevents the functional rotation necessary for substrate translocation. By jamming the pump's machinery, this compound effectively prevents the efflux of co-administered antibiotics, leading to their accumulation within the bacterial cytoplasm and subsequent cell death.
References
- 1. bmbreports.org [bmbreports.org]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Synergistic Antibacterial Effect of GT-1 and GT-055 Against Multidrug-Resistant Gram-Negative Pathogens
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the synergistic relationship between GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor. The combination presents a promising therapeutic strategy against challenging multidrug-resistant (MDR) bacterial infections.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health. Pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp. have developed mechanisms to evade conventional antibiotics, necessitating the development of novel therapeutic agents.[1] GT-1 (also known as LCB10-0200) is a siderophore-cephalosporin that employs a "Trojan horse" mechanism to enter bacterial cells by exploiting their iron-uptake systems.[2][3] this compound (also known as LCB18-055) is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation by bacterial enzymes.[1][2][3] This whitepaper elucidates the synergistic effect of combining GT-1 with this compound, which enhances the antibacterial efficacy against several resistant bacterial strains.
Mechanism of Action: A Dual-Pronged Attack
The synergy between GT-1 and this compound is rooted in their complementary mechanisms of action.
-
GT-1: The "Trojan Horse" GT-1 is conjugated to a siderophore, a molecule with a high affinity for iron. Bacteria actively transport iron-siderophore complexes across their outer membrane to acquire this essential nutrient. By mimicking this natural process, GT-1 effectively bypasses common resistance mechanisms, such as porin channel mutations, and achieves higher intracellular concentrations. Once inside the periplasmic space, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.
-
This compound: The Protector A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. This compound is a potent inhibitor of a broad spectrum of serine β-lactamases.[1] When co-administered with GT-1, this compound neutralizes these enzymes, thereby protecting GT-1 from degradation and restoring its antibacterial activity against resistant strains.[2][3] Interestingly, this compound also exhibits intrinsic antibacterial activity against some Enterobacteriaceae by binding to PBP2, which contributes to the overall synergistic effect.[2]
Data Presentation: In Vitro Synergistic Efficacy
The combination of GT-1 and this compound has demonstrated significantly enhanced in vitro activity compared to GT-1 alone against various multidrug-resistant Gram-negative isolates. The data below summarizes the Minimum Inhibitory Concentrations (MICs) for GT-1, this compound alone, and the GT-1/GT-055 combination.
| Bacterial Species | Strain Characteristics | MIC (µg/mL) of GT-1 Alone | MIC (µg/mL) of this compound Alone | MIC (µg/mL) of GT-1 with this compound (at 4 µg/mL) |
| E. coli | ESBL- and Carbapenemase-producing | ≤2 | 2-8 | ≤0.12 |
| K. pneumoniae | ESBL- and Carbapenemase-producing | ≤2 | 2-8 | ≤0.12 |
| Acinetobacter spp. | OXA-producing | ≤2 | Not specified | 32-fold reduction in some strains |
| Yersinia pestis | Biothreat agent | <4 | Not specified | Not specified |
Data synthesized from studies assessing the in vitro activity of the combination.[1][2]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of GT-1 in combination with this compound.
-
Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 37°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of GT-1 and this compound are prepared. Serial twofold dilutions of GT-1 are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Combination Setup: this compound is added to the wells at a fixed concentration, typically 4 µg/mL, which is similar to the concentration of avibactam recommended by CLSI guidelines.[2]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of GT-1 that completely inhibits visible bacterial growth in the presence of the fixed concentration of this compound.
In Vivo Efficacy Assessment: Murine Infection Model
This protocol outlines a general procedure for assessing the in vivo efficacy of the GT-1/GT-055 combination.
-
Animal Model: BALB/c mice are typically used for these studies.[1]
-
Infection: Mice are infected with a lethal dose of the challenge organism (e.g., Yersinia pestis) via an appropriate route, such as aerosol inhalation, to establish a systemic infection.[1]
-
Treatment Administration: At a specified time post-infection, treatment is initiated. GT-1 and this compound are administered, often in a 1:1 ratio, via a relevant clinical route (e.g., subcutaneous or intravenous injection).[4] Treatment is typically continued for a defined period (e.g., 5-7 days).
-
Monitoring and Endpoints: Animals are monitored daily for signs of morbidity and mortality. The primary endpoint is typically survival over a 14- to 21-day period. Efficacy is often compared to a standard-of-care antibiotic, such as ciprofloxacin.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected at various time points to determine the pharmacokinetic profiles of GT-1 and this compound. These data are used to establish PK/PD indices associated with efficacy, such as the free-drug area under the concentration-time curve (AUC) to MIC ratio.[4]
Visualizations: Mechanisms and Workflows
Diagram 1: GT-1 "Trojan Horse" Mechanism of Bacterial Entry
Caption: GT-1 utilizes bacterial iron uptake systems for entry.
Diagram 2: Synergistic Action of GT-1 and this compound
Caption: this compound protects GT-1 from β-lactamase degradation.
Diagram 3: Experimental Workflow for Preclinical Evaluation
Caption: Workflow from in vitro synergy to in vivo efficacy.
Conclusion
The combination of GT-1 and this compound represents a compelling strategy to combat multidrug-resistant Gram-negative pathogens. By leveraging a "Trojan horse" delivery mechanism and simultaneously protecting the antibiotic from enzymatic degradation, this synergistic pairing demonstrates potent activity against clinically important bacteria. The preclinical data strongly support the continued development of GT-1/GT-055 as a valuable addition to the therapeutic armamentarium against antimicrobial-resistant infections. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GT-055 (LCB18-055)
Molecular Formula: C₁₃H₂₀F₃N₅O₈S
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT-055, also known as LCB18-055, is a novel, broad-spectrum β-lactamase inhibitor with the molecular formula C₁₃H₂₀F₃N₅O₈S.[1][2] It is a member of the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors.[3] this compound is primarily being developed in combination with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of a wide range of serine β-lactamases, restoring the activity of β-lactam antibiotics against otherwise resistant bacterial strains.[1] When combined with the siderophore cephalosporin GT-1, which utilizes a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems, the combination demonstrates synergistic and potent activity against a variety of clinically important pathogens.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀F₃N₅O₈S | Source |
| Molecular Weight | 463.39 g/mol | |
| Chemical Class | Diazabicyclooctane | [3] |
Mechanism of Action
This compound is a serine β-lactamase inhibitor. Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β-lactamase enzyme. This inactivation prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity.
In addition to β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity against some Enterobacteriaceae. This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis. The dual mechanism of β-lactamase inhibition and PBP2 binding contributes to the synergistic effect observed when this compound is combined with β-lactam antibiotics like GT-1.[3]
In Vitro Efficacy
The in vitro activity of this compound, alone and in combination with GT-1, has been evaluated against a broad range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
MIC Distribution
The following table summarizes the MIC₅₀ and MIC₉₀ values (in µg/mL) of this compound in combination with GT-1 (1:1 ratio) against various clinical isolates.
| Organism | GT-1/GT-055 (1:1) MIC₅₀ (µg/mL) | GT-1/GT-055 (1:1) MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ≤0.12 | 0.5 | [4] |
| Klebsiella pneumoniae | 0.5 | 4 | [4] |
| Acinetobacter baumannii | 1 | 4 | [4] |
| Pseudomonas aeruginosa | 1 | 8 | [4] |
| Burkholderia pseudomallei | ≤0.03 | 0.06 | [1] |
| Yersinia pestis | ≤0.03 | ≤0.03 | [1] |
| Francisella tularensis | ≤0.03 | 0.06 | [1] |
Experimental Protocol: MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound alone and in combination with GT-1 against bacterial isolates.
Materials:
-
This compound and GT-1 reference powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iron-depleted CAMHB (for siderophore-antibiotic combinations)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and GT-1 in a suitable solvent. A two-fold serial dilution series of each compound is prepared in CAMHB or iron-depleted CAMHB directly in the 96-well microtiter plates. For combination testing, a checkerboard titration is set up with varying concentrations of both this compound and GT-1.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor resistance in the KPC-2 beta-lactamase, a preeminent property of this class A beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Diazabicyclooctane (DBO) Inhibitors: A Technical Guide to Countering Beta-Lactamase Resistance
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Second-generation β-lactamase inhibitors, featuring the diazabicyclooctane (DBO) scaffold, represent a pivotal advancement in overcoming this challenge.[1] Unlike their predecessors, these non-β-lactam inhibitors exhibit a broader spectrum of activity, effectively neutralizing class A, C, and some class D serine β-lactamases.[1][2] This guide provides an in-depth overview of the DBO class of inhibitors, their mechanism of action, key experimental protocols for their evaluation, and their role in modern drug development.
The Diazabicyclooctane Core and Key Derivatives
The foundational structure of this class is 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine.[3] In the context of β-lactamase inhibition, the DBO scaffold acts as a β-lactam mimic.[4] Medicinal chemistry efforts have led to the development of several potent inhibitors that are now in clinical use. These inhibitors are typically administered in combination with a partner β-lactam antibiotic to protect it from enzymatic degradation.
Key clinically approved DBO inhibitors include:
-
Avibactam : The first DBO inhibitor to receive regulatory approval, it is used in combination with ceftazidime, aztreonam, and others.[5][6] Avibactam is potent against Class A, Class C, and some Class D (e.g., OXA-48) enzymes.[2][6]
-
Relebactam : Structurally similar to avibactam with an additional piperidine ring, which can enhance antibacterial activity by reducing efflux.[7] It is used in combination with imipenem/cilastatin.[5]
-
Durlobactam : Developed to expand the spectrum of activity to include a broader range of Class D enzymes, particularly those prevalent in Acinetobacter baumannii.[6][8] It is approved for use with sulbactam.[5]
Other DBOs in development, such as nacubactam and zidebactam, exhibit dual mechanisms of action, acting as both β-lactamase inhibitors and penicillin-binding protein 2 (PBP2) targeting agents.[2][7]
Mechanism of Action: Reversible Covalent Inhibition
DBO inhibitors possess a unique mechanism of action that distinguishes them from earlier inhibitors like clavulanic acid. They act as covalent, but reversible, inhibitors of serine β-lactamases.[1][3]
The process involves two main steps:
-
Acylation (Carbamoylation) : The catalytic serine residue in the active site of the β-lactamase performs a nucleophilic attack on the carbonyl group of the DBO's urea moiety. This results in the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme (carbamoyl) intermediate.[3][9]
-
Deacylation (Recyclization) : Unlike traditional inhibitors that lead to irreversible inactivation or hydrolysis, the DBO acyl-enzyme complex undergoes a deacylation reaction where the inhibitor ring re-closes (recyclizes), releasing the intact, active DBO molecule.[3][10] This reversibility allows a single inhibitor molecule to inactivate multiple enzyme molecules.[10]
High-resolution X-ray crystallography has provided detailed insights into the binding mode of DBOs within the β-lactamase active site, confirming the covalent bond to the catalytic serine and highlighting the key interactions that stabilize the complex.[3][9]
Quantitative Inhibitory Activity
The potency of DBO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the activity of a specific β-lactamase by 50%. The tables below summarize reported IC₅₀ values for key DBO inhibitors against a panel of clinically relevant β-lactamases.
| Inhibitor | Enzyme Class | β-Lactamase | IC₅₀ (nM) |
| Avibactam | A | CTX-M-15 | 3.4 - 29 |
| A | KPC-2 | 4 | |
| A | KPC-3 | 9 | |
| A | KPC-4 | 29 | |
| C | AmpC (P. aeruginosa) | 10 | |
| D | OXA-48 | 260 | |
| Relebactam | A | CTX-M-15 | 230 - 910 |
| A | KPC-2 | 230 | |
| A | KPC-3 | 410 | |
| A | KPC-4 | 910 | |
| Durlobactam | C | Various AmpC | Low nM range |
Note: IC₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[11][12][13]
Key Experimental Protocols
Evaluating the efficacy of DBO inhibitors requires a standardized set of in vitro experiments. The following sections detail the methodologies for the most critical assays.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
This assay measures the ability of an inhibitor to prevent a β-lactamase from hydrolyzing a chromogenic substrate, typically nitrocefin. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically at ~490 nm.[14][15]
Materials:
-
Purified β-lactamase enzyme
-
DBO inhibitor stock solution (in DMSO or appropriate buffer)
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[2]
-
Assay Buffer (e.g., 100 mM Phosphate Buffered Saline (PBS), pH 7.0)[2]
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation :
-
Prepare serial dilutions of the DBO inhibitor in Assay Buffer.
-
Dilute the β-lactamase enzyme to a working concentration in Assay Buffer. The concentration should be chosen to give a linear rate of nitrocefin hydrolysis over the measurement period.
-
Prepare a working solution of nitrocefin (e.g., 100 µM) in Assay Buffer.[13]
-
-
Assay Setup :
-
To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for the no-inhibitor control).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction :
-
Add 25 µL of the nitrocefin working solution to each well to start the reaction.
-
-
Measurement :
-
Immediately measure the rate of change in absorbance at 490 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis :
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Penicillin-Binding Protein (PBP) Competition Assay
For DBOs with dual-action mechanisms, it is crucial to assess their affinity for PBPs. This is often done using a competition assay with a fluorescent penicillin derivative, such as BOCILLIN™ FL.[16] The assay measures the ability of the DBO inhibitor to prevent the fluorescent probe from binding to its target PBP.
Materials:
-
Bacterial membrane preparation containing PBPs or purified PBP
-
DBO inhibitor stock solution
-
BOCILLIN™ FL stock solution
-
PBS or appropriate buffer
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis equipment
-
Fluorescence imaging system
Procedure:
-
Reaction Setup :
-
In microcentrifuge tubes, combine the membrane preparation (or purified PBP) with serial dilutions of the DBO inhibitor. Include a no-inhibitor control.
-
-
Inhibitor Incubation :
-
Pre-incubate the mixtures at 37°C for 15 minutes to allow the inhibitor to bind to the PBPs.[16]
-
-
Fluorescent Labeling :
-
Quench and Denature :
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Analysis :
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP bands for each inhibitor concentration.
-
-
Data Analysis :
-
The fluorescence signal will decrease as the inhibitor concentration increases.
-
Plot the fluorescence intensity (or percent of control) against the logarithm of the inhibitor concentration to determine the IC₅₀ for PBP binding.
-
Minimum Inhibitory Concentration (MIC) Testing
The ultimate goal is to determine the effectiveness of the DBO inhibitor in a cellular context. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic in the presence of a fixed concentration of the DBO inhibitor. Procedures should follow established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][17]
Methodology: Broth microdilution is the reference method. A two-fold serial dilution of the β-lactam antibiotic is prepared in microtiter plates. Each dilution series is prepared in broth containing a fixed, clinically relevant concentration of the DBO inhibitor (e.g., 4 µg/mL for avibactam or relebactam).[11] The plates are then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth after incubation.
Role in Drug Development and Future Outlook
The DBO scaffold has proven to be a highly successful platform for developing β-lactamase inhibitors. A key challenge has been achieving oral bioavailability, as the inherent polarity of early DBOs like avibactam necessitates intravenous administration.[18] Current research focuses on creating orally available prodrugs. For instance, ETX0282 is an ester prodrug of the active DBO inhibitor ETX1317, designed to be absorbed orally and then metabolized to release the active agent.[18]
The diazabicyclooctane class of inhibitors has revitalized the utility of many established β-lactam antibiotics against multidrug-resistant Gram-negative pathogens. Their broad-spectrum activity and novel reversible mechanism make them a cornerstone of modern antimicrobial chemotherapy. Ongoing research into new DBO derivatives, dual-action agents, and innovative delivery strategies promises to further expand the arsenal available to combat the persistent threat of bacterial resistance.
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. nih.org.pk [nih.org.pk]
- 8. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nitrocefin.com [nitrocefin.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
GT-055: A Technical Guide to its Effects on Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT-055 is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth overview of the intrinsic activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While primarily designed as a β-lactamase inhibitor, this compound exhibits intrinsic antibacterial activity against certain Gram-negative species, primarily through the inhibition of Penicillin-Binding Protein 2 (PBP2). This document summarizes the available quantitative data, outlines key experimental methodologies, and presents visual representations of its mechanism and relevant workflows to support further research and development.
Intrinsic Antibacterial Activity of this compound
This compound demonstrates intrinsic antibacterial activity against several clinically relevant Gram-negative bacteria, particularly within the Enterobacteriaceae family. This activity is independent of its β-lactamase inhibition and is attributed to its interaction with essential bacterial enzymes.
Minimum Inhibitory Concentrations (MICs)
The intrinsic activity of this compound has been evaluated against various Gram-negative isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: Intrinsic Activity of this compound against Escherichia coli and Klebsiella pneumoniae
| Organism | MIC Range (µg/mL) | Reference |
| Escherichia coli | 2 - 8 | [1][2] |
| Klebsiella pneumoniae | 2 - 8 | [1][2] |
Table 2: In Vitro Activity of this compound against a Panel of Gram-negative Isolates
| Organism (N) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (200) | 4 | 8 | ≤0.5 - 16 |
| Klebsiella pneumoniae (200) | 4 | 8 | ≤0.5 - 32 |
| Other Enterobacteriaceae (200) | 8 | 16 | ≤0.5 - >32 |
| Pseudomonas aeruginosa (200) | 16 | 32 | ≤0.5 - >32 |
| Acinetobacter baumannii (200) | >32 | >32 | 2 - >32 |
| Data from a 2018 study on recent clinical isolates from the USA. |
It is noteworthy that this compound exhibits limited to no intrinsic activity against Acinetobacter spp., with MIC values reported to be greater than 256 µg/mL in some studies.[1]
Mechanism of Action
The primary mechanism of action for the intrinsic antibacterial activity of this compound is the inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in the synthesis of the bacterial cell wall.[2] As a diazabicyclooctane, this compound can also inhibit a broad spectrum of serine β-lactamases, which is its primary function when used in combination with a β-lactam antibiotic.
Inhibition of Penicillin-Binding Protein 2 (PBP2)
PBP2 is a transpeptidase that plays a vital role in the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inhibiting PBP2, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mode of action is particularly effective in E. coli and K. pneumoniae.
Inhibition of β-Lactamases
When combined with a β-lactam antibiotic such as GT-1, this compound protects the antibiotic from degradation by β-lactamase enzymes produced by resistant bacteria. This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases, including common variants like TEM, SHV, and CTX-M.
Signaling Pathway of PBP2 Inhibition
The following diagram illustrates the mechanism of this compound in inhibiting bacterial cell wall synthesis through the targeting of PBP2.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.
Antibiotic Susceptibility Testing
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Penicillin-Binding Protein 2 (PBP2) Binding Affinity Assay
This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of this compound for PBP2.
Materials:
-
Purified PBP2 enzyme
-
Fluorescently labeled β-lactam probe (e.g., Bocillin™ FL)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of purified PBP2 in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In the microplate wells, combine the PBP2 solution, the fluorescent probe (at a fixed concentration), and the different concentrations of this compound. Include control wells with no inhibitor and wells with no PBP2.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is then used to calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent probe from PBP2.
β-Lactamase Inhibition Kinetics
This protocol outlines a method to determine the inhibition kinetics of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
This compound
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer or plate reader capable of kinetic measurements
Procedure:
-
Prepare solutions of the purified β-lactamase and this compound in the assay buffer.
-
Pre-incubate the β-lactamase with various concentrations of this compound for a defined period.
-
Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to the wells.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
The initial reaction velocities are calculated from the kinetic reads.
-
The data is then used to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion
This compound is a promising β-lactamase inhibitor with the added benefit of intrinsic antibacterial activity against key Gram-negative pathogens. Its primary intrinsic mechanism, the inhibition of PBP2, disrupts bacterial cell wall synthesis. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals to further investigate the potential of this compound in combating the growing threat of antibiotic resistance. Further studies are warranted to fully elucidate its spectrum of β-lactamase inhibition and to explore its efficacy in more complex in vivo models.
References
- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of GT-055: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT-055, also known as LCB18-055, is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed to combat the growing threat of antibiotic resistance, this compound is primarily intended for use in combination with β-lactam antibiotics to restore their efficacy against multidrug-resistant (MDR) Gram-negative bacteria. In addition to its potent β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity through a secondary mechanism: the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] This dual mechanism of action makes this compound a promising component in the development of new therapeutic strategies against challenging bacterial pathogens.
This technical guide provides a summary of the preliminary efficacy data for this compound, focusing on its core activities. It includes available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of this compound, both as a standalone agent and in combination with the novel siderophore cephalosporin, GT-1.
Table 1: Standalone In Vitro Activity of this compound
| Bacterial Species | Strain Type | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | Various Isolates | 2 - 8 | [1] |
| Acinetobacter spp. | Various Isolates | > 256 | |
| Enterobacterales | 168 Strains | ≤ 4 (in 28 strains) |
Table 2: Synergistic In Vitro Activity of GT-1 in Combination with this compound (4 µg/mL)
| Bacterial Species | Strain Type | GT-1 MIC (µg/mL) | GT-1 + this compound MIC (µg/mL) | Fold Reduction in GT-1 MIC | Reference |
| E. coli | ESBL-producing | 4 - 32 | ≤ 0.12 | 32 - 256 | [1] |
| K. pneumoniae | ESBL- & Carbapenemase-producing | Not specified | Not specified | > 4 (in some strains) | [1] |
| Acinetobacter spp. | PER-1, ADC-31, OXA-82 producing | 256 | 8 | 32 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and its combination with GT-1 was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound and other antimicrobial agents
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the bacterial strain from an agar plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. Following incubation, examine the microtiter plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Beta-Lactamase Inhibition Assay (General Protocol)
While specific kinetic studies for this compound are not publicly available, a general spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin is commonly employed to determine the inhibitory activity of compounds like this compound.
Objective: To measure the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a β-lactamase enzyme.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)
-
This compound (test inhibitor)
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: a. Prepare a stock solution of the β-lactamase enzyme in phosphate buffer. b. Prepare serial dilutions of this compound in phosphate buffer.
-
Assay: a. In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of this compound. b. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for binding. c. Initiate the reaction by adding a solution of nitrocefin to each well. d. Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: a. Calculate the initial velocity of the reaction for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). c. Further kinetic parameters such as K_i (inhibition constant) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.
Caption: Dual mechanism of action of this compound.
Caption: Broth microdilution MIC determination workflow.
References
Methodological & Application
Application Notes and Protocols for GT-055: In Vitro Evaluation
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial resistance.
Introduction:
GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is primarily investigated for its synergistic effects when used in combination with β-lactam antibiotics, particularly the novel siderophore-cephalosporin GT-1 (LCB10-0200).[1][3][4] This combination therapy aims to overcome antibiotic resistance in multidrug-resistant (MDR) Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1][2] The primary mechanism of action of this compound is the inhibition of serine-type β-lactamases, enzymes that degrade β-lactam antibiotics.[1] Additionally, this compound has been shown to exhibit intrinsic antibacterial activity by binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall biosynthesis.[5]
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on antimicrobial susceptibility testing (AST) to determine its efficacy alone and in combination with partner antibiotics against various bacterial strains.
Data Presentation
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for this compound alone and in combination with GT-1 against various Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and GT-1/GT-055 against selected bacterial species.
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | GT-1/GT-055 MIC (µg/mL) |
| Escherichia coli | MDR, ESBL-producing, Carbapenemase-producing | 2 - 8[1][2] | ≤0.12 - >256 (varies by strain)[2] |
| Klebsiella pneumoniae | MDR, ESBL-producing, Carbapenemase-producing | 2 - 8[1][2] | 1 - 128 (varies by strain)[2] |
| Acinetobacter spp. | OXA-producing | >256[2] | Varies significantly by strain[1] |
| Enterobacter cloacae | Not specified | Not specified | ≥ 8 for 2/14 strains[3] |
| Pseudomonas aeruginosa | Not specified | Not specified | ≥ 8 for 6/12 strains[3] |
Note: MIC values can be highly strain-dependent, influenced by the specific resistance mechanisms present in each isolate. The combination of GT-1 and this compound generally shows improved MICs compared to each compound alone.[3] For instance, against E. coli and K. pneumoniae isolates, GT-1/GT-055 exhibited lower MICs than the comparator ceftazidime-avibactam (CAZ-AVI).[1]
Experimental Protocols
The following protocol details the methodology for determining the MIC of this compound, both alone and in combination with a partner antibiotic like GT-1, using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound and this compound in combination with a partner antibiotic that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound
-
Partner antibiotic (e.g., GT-1)
-
Bacterial isolates for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Iron-depleted CAMHB (optional, for siderophore antibiotics like GT-1)[3][6]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates. For combination testing, this compound can be tested at a fixed concentration (e.g., 4 µg/mL) against a range of dilutions of the partner antibiotic, or in a fixed ratio (e.g., 1:1).[2][3][5] Antibiotic concentrations can range from 0.12 to 256 µg/mL.[2][5]
-
Inoculation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Considerations for Siderophore Partner Antibiotics (like GT-1):
-
The in vitro activity of siderophore antibiotics can be affected by the iron content of the medium.[6]
-
Therefore, testing should be performed in both standard CAMHB and iron-depleted CAMHB to assess the impact of iron availability on the antibiotic's efficacy.[3][6]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the combination of GT-1 and this compound in Gram-negative bacteria.
Caption: Mechanism of action of GT-1 and this compound against Gram-negative bacteria.
Experimental Workflow
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing of this compound.
Caption: General workflow for Antimicrobial Susceptibility Testing (AST).
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
Application Notes and Protocols for MIC Testing of GT-055 (4 μg/mL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents when tested in combination with the β-lactamase inhibitor, GT-055, at a fixed concentration of 4 μg/mL.
Introduction
This compound is a serine-type β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is often used in combination with β-lactam antibiotics, such as the novel siderophore-cephalosporin GT-1, to overcome resistance in Gram-negative bacteria that produce β-lactamase enzymes.[2][3] Testing the in vitro susceptibility of bacterial isolates to a β-lactam antibiotic in the presence of a fixed concentration of a β-lactamase inhibitor is a standard practice to evaluate the efficacy of such combination therapies.[3] The fixed concentration of 4 μg/mL for this compound is consistent with concentrations used for other inhibitors like avibactam as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3] While this compound can exhibit some intrinsic antimicrobial activity against certain species like E. coli and K. pneumoniae (with MICs typically ranging from 2-8 μg/mL), its primary role is to restore the activity of the partner β-lactam antibiotic.[2][3]
Data Presentation
The following tables summarize the in vitro activity of GT-1, both alone and in combination with a fixed concentration of this compound (4 μg/mL), against a panel of challenging Gram-negative bacterial isolates. These data highlight the potentiation effect of this compound.
Table 1: In Vitro Activity of GT-1/GT-055 against Multidrug-Resistant Escherichia coli
| Strain Characteristics | GT-1 MIC (μg/mL) | GT-1 + this compound (4 μg/mL) MIC (μg/mL) |
| ESBL-producing (CTX-M-15) | 4 | ≤0.12 |
| ESBL-producing (CTX-M-27) | 32 | ≤0.12 |
| ESBL-producing (CTX-M-65) | 8 | ≤0.12 |
| Carbapenemase-producing (KPC) | ≤0.25 | ≤0.12 |
| Carbapenemase-producing (OXA) | ≤0.12 | ≤0.12 |
Data sourced from a study on the in vitro activity of GT-1 and this compound.[3]
Table 2: In Vitro Activity of GT-1/GT-055 against Multidrug-Resistant Klebsiella pneumoniae
| Strain Characteristics | GT-1 MIC (μg/mL) | GT-1 + this compound (4 μg/mL) MIC (μg/mL) |
| ESBL-producing (SHV-12) | 0.25 | 0.25 |
| ESBL-producing (CTX-M-15) | 4 | 1 |
| Carbapenemase-producing (KPC-2) | 0.5 | 0.5 |
| AmpC-producing (DHA-1) | 64 | 4 |
Data sourced from a study on the in vitro activity of GT-1 and this compound.[3]
Table 3: In Vitro Activity of GT-1/GT-055 against Acinetobacter spp.
| Strain Characteristics | GT-1 MIC (μg/mL) | GT-1 + this compound (4 μg/mL) MIC (μg/mL) |
| OXA-producing | ≤2 | Varies |
| PER-1 and ADC-31 producing | 256 | 8 |
Note: The potentiation effect of this compound in Acinetobacter spp. can be variable. This compound alone has no detectable intrinsic activity against Acinetobacter spp. (MIC > 256 μg/mL).[3]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing with a Fixed Concentration of this compound
This protocol is adapted from the CLSI M07-A10 guidelines for broth microdilution antimicrobial susceptibility testing.[4]
1. Materials
-
Test antibiotic (e.g., GT-1)
-
This compound
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Sterile water or other appropriate solvent for antibiotic stock solutions
-
Sterile polypropylene tubes
-
Multichannel pipette
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration that will yield a final well concentration of 4 μg/mL.
-
Test Antibiotic Stock Solution: Prepare a stock solution of the primary antibiotic (e.g., GT-1) at a concentration suitable for serial dilutions.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This suspension should be diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure
-
Prepare CAMHB containing a constant concentration of this compound at 4 μg/mL. This will be used as the diluent for the serial dilutions of the test antibiotic.
-
In a 96-well plate, perform serial two-fold dilutions of the test antibiotic (e.g., GT-1) using the this compound-containing CAMHB. The typical final volume in each well is 50 μL.
-
Add 50 μL of the standardized bacterial inoculum to each well, bringing the total volume to 100 μL.
-
Include appropriate controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
This compound Control: A well containing CAMHB with 4 μg/mL this compound and the bacterial inoculum to observe any intrinsic activity of this compound.
-
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of the test antibiotic that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Mueller-Hinton Agar Dilution Susceptibility Testing of GT-055
For Researchers, Scientists, and Drug Development Professionals
Introduction
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2] This quantitative technique involves incorporating serial dilutions of an antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of a test microorganism.[3][4] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism after overnight incubation.[1][5] These application notes provide a detailed protocol for utilizing the Mueller-Hinton agar dilution technique to evaluate the in vitro antimicrobial activity of the novel investigational compound, GT-055. The procedures outlined are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.[6][7][8]
Principle of the Method
The Mueller-Hinton agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6][9] The method involves preparing a series of agar plates, each containing a different, known concentration of the antimicrobial agent. These plates are then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[1][5]
Detailed Experimental Protocol
Materials and Equipment
-
This compound reference powder
-
Mueller-Hinton II agar (cation-adjusted)
-
Sterile distilled water or other appropriate solvent
-
Sterile saline (0.85%)
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile pipettes and pipette tips
-
McFarland 0.5 turbidity standard
-
Multipoint inoculator (replicator)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Water bath (50°C)
-
Analytical balance
-
Reference bacterial strains for quality control (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[10]
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound reference powder to prepare a stock solution of 1280 µg/mL. The exact weight can be calculated using the formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg).[5]
-
Dissolve the powder in a suitable solvent. If the solubility of this compound is unknown, start with sterile distilled water.[11] If necessary, other solvents like ethanol or dimethyl sulfoxide (DMSO) may be used, but their final concentration in the agar should not exceed 1% and should not affect bacterial growth.
-
Prepare serial twofold dilutions of the stock solution to create a range of concentrations for the agar plates. For example, to achieve final agar concentrations from 64 µg/mL to 0.25 µg/mL, you would prepare solutions of 640, 320, 160, 80, 40, 20, 10, 5, and 2.5 µg/mL.
Preparation of Mueller-Hinton Agar Plates with this compound
-
Prepare Mueller-Hinton II agar according to the manufacturer's instructions and sterilize by autoclaving.[12]
-
Cool the molten agar in a 50°C water bath.[5]
-
For each concentration of this compound, add 1 part of the antimicrobial solution to 9 parts of molten agar (e.g., 2 mL of a 640 µg/mL this compound solution to 18 mL of molten agar to yield a final concentration of 64 µg/mL).[13]
-
Mix thoroughly by inverting the tube several times to ensure uniform distribution of the compound, avoiding the formation of air bubbles.
-
Pour the agar mixture into sterile Petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature. The plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to five days.[14]
-
A growth control plate containing no this compound should be prepared for each experiment.
Preparation of Bacterial Inoculum
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth).
-
Incubate the broth at 35°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This suspension should be used within 15 minutes.[15]
Inoculation of Agar Plates
-
Transfer the adjusted bacterial suspensions into the wells of a multipoint inoculator's seed tray.
-
Using the multipoint inoculator, apply a standardized inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.[13][16]
-
Begin by inoculating the growth control plate (without this compound) to verify the viability of the inoculum and check for contamination. Then proceed from the lowest to the highest concentration of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator for non-fastidious organisms. Specific atmospheric conditions may be required for fastidious bacteria.
Reading and Interpretation of Results
-
After incubation, examine the plates for bacterial growth. A faint haze or a single colony at the inoculation spot should be disregarded.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1][5]
Quality Control
A quality control program is essential to ensure the precision and accuracy of the test.[17] Reference strains with known MIC values for other antimicrobial agents should be tested in parallel with the clinical isolates. The obtained MIC values for the quality control strains should fall within the established acceptable ranges.[18][19]
Data Presentation
The results of the Mueller-Hinton agar dilution susceptibility testing for this compound should be summarized in clear and structured tables.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Organism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | |
| Enterococcus faecalis | ATCC® 29212™ | |
| Escherichia coli | ATCC® 25922™ | |
| Pseudomonas aeruginosa | ATCC® 27853™ | |
| Streptococcus pneumoniae | ATCC® 49619™ | |
| Clinical Isolate 1 | S. aureus 001 | |
| Clinical Isolate 2 | E. coli 002 |
Table 2: Quality Control Results for this compound Susceptibility Testing
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Within Range (Yes/No) |
| E. coli ATCC® 25922™ | Ampicillin | 2 - 8 | ||
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.015 | ||
| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 | ||
| S. aureus ATCC® 29213™ | Oxacillin | 0.12 - 0.5 | ||
| P. aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 |
Workflow Diagram
Caption: Workflow for Mueller-Hinton Agar Dilution.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. researchgate.net [researchgate.net]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 10. journals.asm.org [journals.asm.org]
- 11. studylib.net [studylib.net]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. youtube.com [youtube.com]
- 14. apec.org [apec.org]
- 15. dalynn.com [dalynn.com]
- 16. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcsmc.org [gcsmc.org]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing the Synergistic Activity of GT-055 with Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance to β-lactam antibiotics, such as cephalosporins, is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2] GT-055 is a novel broad-spectrum β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics.[3][4][5] By binding to and inactivating β-lactamases, this compound protects the partner antibiotic from degradation, restoring its efficacy against resistant bacteria.[1][2]
These application notes provide a comprehensive guide to assessing the synergistic activity of this compound with cephalosporins. The protocols outlined below, including the checkerboard assay and the time-kill kinetics assay, are standard methods for evaluating antibiotic synergy.[6]
Mechanism of Action: Restoring Cephalosporin Activity
Cephalosporins exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[7] In resistant bacteria, β-lactamases degrade cephalosporins before they can reach their PBP targets. This compound acts as a "suicide inhibitor," irreversibly binding to the active site of the β-lactamase enzyme. This allows the cephalosporin to remain intact and effectively inhibit bacterial cell wall synthesis, leading to cell death.
References
- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vivo Mouse Model for Preclinical Efficacy Testing of GT-055 (GLP-1RA) and GT-1 (SGLT2i)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glucagon-like peptide-1 receptor agonists (GLP-1RAs) and sodium-glucose cotransporter-2 inhibitors (SGLT2is) are established therapeutic classes for managing type 2 diabetes (T2DM) and obesity. GLP-1RAs enhance insulin secretion and suppress appetite, while SGLT2is promote urinary glucose excretion.[1] Given their distinct mechanisms of action, combination therapy presents a compelling strategy for enhanced glycemic control and weight management.[2][3][4] This document provides detailed protocols for the preclinical evaluation of a novel GLP-1RA, GT-055, and a novel SGLT2i, GT-1, both as monotherapies and in combination, using a diet-induced obese (DIO) mouse model. This model is a well-established platform for studying metabolic diseases, representing a common etiology of T2DM in humans.[1] The protocols outlined herein cover animal model induction, compound administration, and a suite of metabolic and histological analyses to thoroughly characterize the in vivo efficacy of these compounds.
Experimental Design and Workflow
A diet-induced obese (DIO) C57BL/6J mouse model will be utilized to assess the therapeutic efficacy of this compound and GT-1. Humanized mouse models expressing the human receptors can also be considered to improve translational relevance, especially for small-molecule agonists that may have species-specific receptor activity.[5][6]
1.1. Animal Model:
-
Species/Strain: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-Fat Diet (HFD; 60% kcal from fat) to induce obesity, insulin resistance, and hyperglycemia. A control group will be maintained on a standard chow diet.
-
Induction Period: Mice will be fed the HFD for 10-12 weeks. Development of the disease phenotype will be confirmed by monitoring body weight and performing a baseline Oral Glucose Tolerance Test (OGTT).
1.2. Study Groups: Once the DIO phenotype is established, mice will be randomized into the following treatment groups (n=8-10 mice/group):
-
Vehicle Control (DIO): DIO mice receiving the vehicle solution.
-
This compound (GLP-1RA): DIO mice receiving this compound.
-
GT-1 (SGLT2i): DIO mice receiving GT-1.
-
This compound + GT-1 Combination: DIO mice receiving both this compound and GT-1.
-
Lean Control: Age-matched mice on a standard chow diet receiving vehicle.
1.3. Dosing Paradigm:
-
This compound (GLP-1RA): Administered via intraperitoneal (IP) injection once daily.
-
GT-1 (SGLT2i): Administered via oral gavage once daily.
-
Duration: The treatment period will be 28 days.
1.4. Experimental Workflow Diagram The overall experimental plan is depicted in the workflow diagram below.
Experimental Protocols
2.1. Intraperitoneal (IP) Injection Protocol (for this compound) This protocol is for the administration of substances directly into the peritoneal cavity.
-
Preparation:
-
Restraint:
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9][11]
-
Disinfect the injection site with 70% alcohol.[9]
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct needle placement.[9][11]
-
Inject the substance slowly and smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or complications for at least 15 minutes.[12]
-
2.2. Oral Gavage Protocol (for GT-1) This protocol is for administering precise volumes of a substance directly into the stomach.
-
Preparation:
-
Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 ml/kg.[13][14]
-
Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice) to minimize the risk of esophageal trauma.[13][14]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the tube.[14][15]
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[14][16]
-
The tube should pass easily down the esophagus with no resistance. If resistance is met, withdraw and try again.[13][16] The animal may exhibit a swallowing reflex.[14][15]
-
Administer the substance slowly over 2-3 seconds.[16]
-
-
Post-Administration:
2.3. Metabolic Cage Analysis Protocol This procedure measures key metabolic parameters in conscious, unrestrained mice.
-
Acclimation:
-
Data Collection:
-
Individually house mice in Promethion or a similar metabolic caging system.[17]
-
Provide ad libitum access to food and water.[17]
-
The system will continuously record food intake, water intake, locomotor activity, oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure (EE).[17][19]
-
Data should be collected over a 48-72 hour period.
-
-
Data Analysis:
-
Export data for analysis. Energy expenditure can be analyzed using ANCOVA with body weight as a covariate to account for differences in lean mass.[17]
-
2.4. Oral Glucose Tolerance Test (OGTT) Protocol The OGTT assesses the ability to clear an oral glucose load.
-
Preparation:
-
Procedure:
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the Area Under the Curve (AUC) for each mouse to quantify total glucose excursion.
-
2.5. Insulin Tolerance Test (ITT) Protocol The ITT measures insulin sensitivity by assessing the hypoglycemic response to exogenous insulin.
-
Preparation:
-
Procedure:
-
Take a baseline blood glucose reading (t=0) from the tail vein.[23]
-
Administer the insulin solution via IP injection.
-
Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-injection.[25]
-
Caution: Monitor mice closely for signs of severe hypoglycemia (lethargy, seizure). Have a glucose solution ready for rescue injections if needed.[25][26]
-
-
Data Analysis:
-
Plot blood glucose levels as a percentage of the baseline reading over time.
-
Calculate the rate of glucose disappearance or the AUC below the baseline.
-
2.6. Pancreas Dissection and Histology Protocol This protocol is for the collection and processing of pancreatic tissue for histological analysis.
-
Tissue Harvest:
-
Euthanize mice according to approved IACUC protocols.[27]
-
Open the abdominal cavity and locate the pancreas by lifting the spleen and stomach.[27][28]
-
Carefully dissect the entire pancreas away from the spleen, stomach, and small intestine.[27][28][29]
-
Spread the pancreas flat on a sponge in a histology cassette to ensure proper fixation.[27][29]
-
-
Fixation and Processing:
-
Immunofluorescent Staining:
-
Cut 4-5 µm serial sections from the paraffin blocks.[31]
-
Perform immunofluorescent staining for insulin (to identify beta-cells) and glucagon (to identify alpha-cells). DAPI will be used as a nuclear counterstain.[32][33]
-
The staining procedure involves deparaffinization, antigen retrieval, permeabilization, blocking with normal donkey serum, incubation with primary antibodies, followed by incubation with fluorescently-labeled secondary antibodies.[32][33]
-
-
Analysis:
-
Capture images of stained sections using a fluorescence microscope.
-
Quantify beta-cell area and alpha-cell area relative to the total pancreatic area using image analysis software.
-
2.7. Western Blot Protocol for Insulin Signaling This protocol is to assess the activation of key proteins in the insulin signaling pathway in liver or muscle tissue.
-
Protein Extraction:
-
Homogenize frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 30-50 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[34]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-IR, total IR).[35]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[34][35]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[34]
-
Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Body Weight and Cumulative Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
|---|---|---|---|---|
| Lean Control | ||||
| DIO + Vehicle | ||||
| DIO + this compound | ||||
| DIO + GT-1 |
| DIO + Combo | | | | |
Table 2: Metabolic Cage Parameters (24h Average)
| Treatment Group | Energy Expenditure (kcal/hr/kg) | RER (VCO2/VO2) | Locomotor Activity (beam breaks) |
|---|---|---|---|
| Lean Control | |||
| DIO + Vehicle | |||
| DIO + this compound | |||
| DIO + GT-1 |
| DIO + Combo | | | |
Table 3: Glucose and Insulin Tolerance Test Data
| Treatment Group | OGTT AUC (mg/dL * min) | ITT AUC (% baseline * min) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |
|---|---|---|---|---|
| Lean Control | ||||
| DIO + Vehicle | ||||
| DIO + this compound | ||||
| DIO + GT-1 |
| DIO + Combo | | | | |
Table 4: Pancreatic Islet Histomorphometry
| Treatment Group | Beta-Cell Area (% of Pancreas) | Alpha-Cell Area (% of Pancreas) | Islet Number per mm² |
|---|---|---|---|
| Lean Control | |||
| DIO + Vehicle | |||
| DIO + this compound | |||
| DIO + GT-1 |
| DIO + Combo | | | |
Signaling Pathway Diagrams
GLP-1 Receptor Signaling Pathway The binding of a GLP-1RA like this compound to the GLP-1 receptor on pancreatic beta-cells activates adenylyl cyclase, leading to increased cAMP production. This activates PKA and Epac2, which ultimately enhances glucose-dependent insulin synthesis and exocytosis.
Insulin Signaling Pathway Insulin binding to its receptor initiates a cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of two main branches: the PI3K-Akt pathway, which mediates most of the metabolic actions of insulin, including glucose uptake via GLUT4 translocation, and the MAPK pathway, which is involved in cell growth and proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. biocytogen.com [biocytogen.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. scribd.com [scribd.com]
- 11. research.vt.edu [research.vt.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 19. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. vmmpc.org [vmmpc.org]
- 23. Insulin Tolerance Test in Mouse [protocols.io]
- 24. enamine.net [enamine.net]
- 25. mmpc.org [mmpc.org]
- 26. olac.berkeley.edu [olac.berkeley.edu]
- 27. molecular.pathology.ufl.edu [molecular.pathology.ufl.edu]
- 28. Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. molecular.pathology.ufl.edu [molecular.pathology.ufl.edu]
- 30. researchgate.net [researchgate.net]
- 31. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Immunofluorescent Staining of Mouse Pancreas for Islet Cell Mass Analysis [protocols.io]
- 33. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 34. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GT-055
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT-055, also known as LCB18-055, is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is under development for use in combination with GT-1 (LCB10-0200), a siderophore-cephalosporin antibiotic, to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3] this compound works by inhibiting serine-type β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[1][2] Furthermore, this compound exhibits intrinsic antibacterial activity against certain pathogens by binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in cell wall synthesis.[2][4] These application notes provide detailed protocols for in vitro and in vivo evaluation, quantitative efficacy data, and guidelines for safe laboratory handling.
Mechanism of Action
This compound restores the activity of β-lactam antibiotics like GT-1 against many resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1] Its synergistic effect is achieved through a dual mechanism:
-
β-Lactamase Inhibition : this compound effectively neutralizes serine-type β-lactamases (including extended-spectrum β-lactamases (ESBLs) and carbapenemases), preventing the degradation of its partner antibiotic, GT-1.[1][2]
-
Intrinsic Antibacterial Activity : this compound binds with high affinity to Penicillin-Binding Protein 2 (PBP2) in species like E. coli and K. pneumoniae.[2][4] This binding directly inhibits the biosynthesis of the bacterial cell wall, resulting in a bactericidal effect independent of its β-lactamase inhibition.[2][4]
Against Acinetobacter spp., this compound shows no detectable intrinsic activity (MIC > 256 μg/mL) but can still enhance the activity of GT-1 against some strains.[2][4]
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating β-Lactamase Inhibition by GT-055
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of β-lactamase-mediated resistance to β-lactam antibiotics poses a significant threat to global public health. β-Lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1][2][3] To counteract this resistance mechanism, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics. GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[4] It is under development in combination with the novel siderophore-cephalosporin, GT-1 (also known as LCB10-0200).[4][5] This combination aims to provide a potent therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria.[4][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound's β-lactamase inhibitory activity. The described methods include both biochemical and microbiological techniques to determine the potency and efficacy of this compound against a range of clinically relevant β-lactamases and bacterial isolates.
Mechanism of Action of this compound
This compound is a serine β-lactamase inhibitor. It acts by forming a stable, covalent acyl-enzyme intermediate with the active site serine residue of class A, C, and some class D β-lactamases.[7][8] This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., GT-1) from hydrolysis, allowing it to exert its antibacterial activity against the target pathogen.
Figure 1: Simplified signaling pathway of β-lactamase inhibition by this compound.
Data Presentation
Table 1: In Vitro Activity of GT-1 in Combination with this compound against Enterobacteriaceae Isolates Producing Characterized β-Lactamases
| Bacterial Species | β-Lactamase Produced | GT-1 MIC (μg/mL) | GT-1 + this compound (4 μg/mL) MIC (μg/mL) | Fold Reduction in MIC |
| E. coli | CTX-M-15 | 32 | ≤0.12 | ≥267 |
| E. coli | CTX-M-27 | 16 | ≤0.12 | ≥133 |
| E. coli | CTX-M-65 | 4 | ≤0.12 | ≥33 |
| E. coli | ACT-2 (AmpC) | 8 | ≤0.12 | ≥67 |
| K. pneumoniae | KPC-2 | 0.5 | 0.25 | 2 |
| K. pneumoniae | KPC-3 | 1 | 0.5 | 2 |
| K. pneumoniae | SHV-12 | 0.25 | ≤0.12 | ≥2 |
| K. pneumoniae | DHA-1 (AmpC) | 64 | 1 | 64 |
| K. pneumoniae | NDM-1 | 128 | 128 | 1 |
| A. baumannii | OXA-23 | 2 | 2 | 1 |
| A. baumannii | OXA-24/40 | 1 | 1 | 1 |
| A. baumannii | PER-1 | 256 | 8 | 32 |
Data compiled from studies by Nguyen et al. (2020).[4]
Table 2: Intrinsic Activity of this compound against Selected Bacterial Isolates
| Bacterial Species | Number of Isolates | This compound MIC Range (μg/mL) |
| E. coli | (various) | 2 - 8 |
| K. pneumoniae | (various) | 2 - 8 |
Data suggests this compound possesses some intrinsic antibacterial activity against certain Enterobacteriaceae.[4][9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the in vitro susceptibility of bacterial isolates to GT-1 alone and in combination with a fixed concentration of this compound.
Figure 2: Workflow for MIC determination by broth microdilution.
Materials:
-
GT-1 powder
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of GT-1 in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Prepare a stock solution of this compound in a suitable solvent at a concentration that allows for the desired fixed concentration (e.g., 4 µg/mL) to be achieved in the final assay volume.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Setup:
-
Perform serial two-fold dilutions of the GT-1 stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
For the combination assay, add the appropriate volume of the this compound stock solution to each well containing the GT-1 dilutions to achieve a final fixed concentration of 4 µg/mL.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Protocol 2: Biochemical Assay for β-Lactamase Inhibition (IC₅₀ Determination)
This protocol describes a spectrophotometric assay using the chromogenic β-lactam substrate nitrocefin to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified β-lactamase enzymes.
Figure 3: Workflow for IC₅₀ determination using a biochemical assay.
Materials:
-
This compound powder
-
Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, AmpC)
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the purified β-lactamase in assay buffer. The final concentration in the assay should be determined empirically for each enzyme to provide a linear rate of nitrocefin hydrolysis.
-
Prepare a stock solution of nitrocefin in DMSO. The final concentration in the assay is typically 50-100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.
-
Add serial dilutions of this compound to the wells to achieve a range of final concentrations. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.
-
Immediately begin measuring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Whole-Cell β-Lactamase Inhibition Assay
This assay measures the ability of this compound to inhibit β-lactamase activity within a living bacterial cell, providing insights into factors such as cell permeability.
Materials:
-
Bacterial strain overexpressing a specific β-lactamase
-
This compound
-
Nitrocefin
-
Growth medium (e.g., Luria-Bertani broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the β-lactamase-overexpressing bacterial strain in a suitable growth medium.
-
Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a short period (e.g., 30 minutes) to allow for inhibitor uptake.
-
-
Reaction and Measurement:
-
Add nitrocefin to each well to a final concentration of 50-100 µM.
-
Measure the absorbance at 486 nm over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the cellular IC₅₀ value as described in Protocol 2.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the β-lactamase inhibitor this compound. By employing a combination of microbiological and biochemical assays, researchers can effectively characterize the potency, spectrum of activity, and mechanism of action of this compound. The provided data tables and experimental workflows serve as a valuable resource for scientists and professionals involved in the discovery and development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- 1. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Detection of KPC, NDM, and OXA-48-Like Carbapenemases by Real-Time PCR from Rectal Swab Surveillance Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GT-055 against ESBL-producing E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health threat due to its resistance to numerous β-lactam antibiotics. GT-055 is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] It is specifically designed to be used in combination with the siderophore cephalosporin, GT-1 (also known as LCB10-0200), to combat infections caused by multidrug-resistant Gram-negative bacteria, including ESBL-producing E. coli.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in combination with GT-1 against these challenging pathogens.
This compound on its own demonstrates some intrinsic activity against E. coli.[1][4] However, its primary role is to restore the efficacy of GT-1 by inhibiting a broad spectrum of β-lactamases, including various ESBLs such as CTX-M, SHV, and DHA-1.[4] The partner drug, GT-1, employs a "Trojan horse" mechanism, utilizing the bacterium's own iron-uptake systems to gain entry into the cell.[1]
Mechanism of Action
The synergistic activity of the GT-1/GT-055 combination relies on a dual-pronged attack:
-
Bacterial Entry via Siderophore Uptake System (GT-1): GT-1 is a siderophore-cephalosporin conjugate. Siderophores are small molecules with a high affinity for iron, which bacteria secrete to scavenge this essential nutrient from their environment. GT-1 mimics these natural siderophores, and as a result, is actively transported across the outer membrane of E. coli through its iron-uptake channels. This "Trojan horse" strategy allows GT-1 to bypass typical resistance mechanisms like porin channel mutations and accumulate at its target site, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.
-
β-Lactamase Inhibition (this compound): ESBL-producing E. coli are resistant to many cephalosporins because they produce enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is a potent inhibitor of these β-lactamases. By binding to and inactivating the ESBLs in the periplasmic space, this compound protects GT-1 from degradation, allowing it to effectively reach and inhibit the PBPs.
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GT-055 Effects on Acinetobacter spp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter spp., particularly Acinetobacter baumannii, have emerged as critical opportunistic pathogens responsible for a significant burden of nosocomial infections worldwide.[1][2][3] The rapid acquisition of multidrug resistance (MDR), extensive drug resistance (XDR), and even pandrug resistance (PDR) severely limits therapeutic options, making the development of novel antimicrobial agents a global priority.[4][5][6]
GT-055 is a novel non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class. It is being investigated as a combination agent to restore or enhance the activity of β-lactam antibiotics against resistant Gram-negative bacteria. This document provides detailed application notes and protocols for studying the effects of this compound, particularly in combination with the novel siderophore-cephalosporin GT-1, against panel strains of Acinetobacter spp. The primary mechanism involves GT-1 utilizing the bacteria's iron uptake systems to enter the cell (a "Trojan horse" strategy), while this compound protects it from degradation by bacterial β-lactamases.[7][8]
Data Presentation: In Vitro Activity
The primary role of this compound in combating Acinetobacter spp. is as a potentiator for a partner antibiotic. Studies have shown that this compound has no significant intrinsic activity against Acinetobacter spp. when used alone, with Minimum Inhibitory Concentrations (MICs) exceeding 256 µg/mL.[1][9] However, when combined with the siderophore-cephalosporin GT-1, it can significantly enhance its activity against certain resistant strains.
The following tables summarize the in vitro activity of GT-1 and this compound against a panel of characterized, multidrug-resistant Acinetobacter spp. isolates. The data is compiled from a key study investigating their combined effect.[1][7][8]
Table 1: Characteristics of Acinetobacter spp. Panel Strains
| Strain ID | Species | Resistance Profile | Key β-Lactamase Genes |
| YMC2002/08/R139 | A. baumannii | MDR | blaADC-25, blaOXA-66 |
| YMC2003/01/R306 | A. baumannii | XDR | blaADC-25, blaPER-1, blaOXA-66 |
| YMC2003/05/C86 | A. baumannii | XDR | blaADC-31, blaPER-1, blaOXA-66, blaOXA-82 |
| YMC2005/01/R913 | A. nosocomialis | MDR | blaADC-25, blaOXA-23, blaOXA-51-like |
| YMC2008/04/R2151 | A. pittii | MDR | blaADC-25-like, blaOXA-23, blaOXA-51-like |
| YMC2009/12/R3310 | A. baumannii | XDR | blaADC-25, blaOXA-23, blaOXA-66 |
| YMC2010/01/R12 | A. baumannii | XDR | blaADC-25, blaOXA-23, blaOXA-66 |
| YMC2010/01/R28 | A. baumannii | XDR | blaADC-25, blaOXA-23, blaOXA-66 |
| YMC2010/03/C1200 | A. baumannii | XDR | blaADC-25, blaOXA-23, blaOXA-66 |
| YMC2011/01/B14 | A. baumannii | XDR | blaADC-73, blaOXA-23, blaOXA-69 |
Table 2: Minimum Inhibitory Concentrations (MICs) of GT-1 and GT-1/GT-055 against Acinetobacter spp. Panel Strains (µg/mL)
| Strain ID | GT-1 (alone) | This compound (alone) | GT-1 / this compound (4 µg/mL) | Fold-change in GT-1 MIC |
| YMC2002/08/R139 | 1 | >256 | 0.5 | 2 |
| YMC2003/01/R306 | 64 | >256 | 2 | 32 |
| YMC2003/05/C86 | 256 | >256 | 8 | 32 |
| YMC2005/01/R913 | 1 | >256 | 1 | 1 |
| YMC2008/04/R2151 | 1 | >256 | 0.5 | 2 |
| YMC2009/12/R3310 | 1 | >256 | 1 | 1 |
| YMC2010/01/R12 | 1 | >256 | 1 | 1 |
| YMC2010/01/R28 | 1 | >256 | 1 | 1 |
| YMC2010/03/C1200 | 1 | >256 | 1 | 1 |
| YMC2011/01/B14 | 2 | >256 | 2 | 1 |
Data sourced from Nguyen LP, et al. Antibiotics (Basel). 2020 May 20;9(5):267.[1][7][8]
Experimental Protocols & Visualizations
Conceptual Mechanism of Action
The synergistic activity of GT-1 and this compound against Acinetobacter spp. relies on a dual-action mechanism. GT-1, a siderophore-cephalosporin, binds to extracellular ferric iron and is actively transported across the bacterial outer membrane via siderophore uptake systems. Once in the periplasmic space, the cephalosporin component acts to inhibit cell wall synthesis. However, resistant strains produce β-lactamase enzymes that can hydrolyze and inactivate GT-1. This compound functions as an inhibitor of these β-lactamases, protecting GT-1 and allowing it to reach its target.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Killing of Acinetobacter baumannii by Polymyxins Is Mediated by a Hydroxyl Radical Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: GT-055 In Vitro Applications
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with GT-055 in vitro. The following information is based on general best practices for small molecule inhibitors and publicly available data on this compound's activity.
General Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound. While specific solubility and stability data for this compound are not extensively published, the following recommendations are based on standard laboratory practices for similar small molecules.
Storage:
-
Store solid this compound at -20°C or -80°C.
-
Protect from light and moisture.
-
Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Stock Solution Preparation:
-
It is recommended to first determine the optimal solvent for your specific experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors.[1][2]
-
Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your in vitro experiments.[1] The final concentration of the solvent in the cell culture medium should typically be less than 0.5% to avoid solvent-induced toxicity.[1]
-
Ensure complete dissolution of the compound. Gentle warming or sonication can aid in this process.[2] Always visually inspect for any undissolved particles before use.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: I am observing precipitation in my culture medium after adding this compound. What should I do?
A2: Precipitation of a compound in aqueous-based assay media is a common issue, often related to poor solubility.[2] Here are some steps you can take:
-
Visually inspect your stock solution: Ensure the compound is fully dissolved before diluting it into your culture medium.[1]
-
Lower the final concentration: The effective concentration might be lower than intended if the compound is precipitating.[2]
-
Increase serum percentage: If your assay allows, increasing the serum concentration in the medium can sometimes help solubilize hydrophobic compounds.[2]
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability in the diluted solution.[1]
Q3: My in vitro results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including issues with the compound's stability or experimental variability.[1]
-
Compound Instability: this compound may be unstable in your experimental media or after multiple freeze-thaw cycles of the stock solution. It is recommended to use fresh aliquots for each experiment.[1]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can significantly affect how cells respond to treatment.[1]
-
Assay Variability: Ensure that all incubation times, reagent concentrations, and measurement parameters are standardized.[1]
Q4: How can I be sure that my this compound is active in my experiments?
A4: A lack of an expected effect could be due to several reasons.[3]
-
Compound Integrity: If possible, verify the identity and purity of your compound stock using methods like mass spectrometry or HPLC.[1]
-
Solubility Issues: The compound may not be fully dissolved at the concentrations you are testing, leading to a lower effective concentration.[1]
-
Experimental Controls: Always include appropriate positive and negative controls in your experiments to validate your assay's performance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at all concentrations of this compound. | The compound may be degrading into toxic byproducts. | Perform a vehicle control experiment with the solvent alone to rule out solvent toxicity. Check the stability of this compound in your culture medium over the time course of your experiment.[3] |
| Precipitation is observed in the stock solution over time. | The compound is not stable in the chosen solvent at the stored temperature. | Prepare fresh stock solutions before each experiment. If storing stock solutions, filter them through a 0.22 µm filter to remove any potential nuclei for precipitation.[2] |
| No observable effect of this compound, even at high concentrations. | The compound may have poor solubility in the culture medium at the tested concentrations. The cellular target of this compound may not be expressed in your cell line. The incubation time may be insufficient.[3] | Verify the expression of the putative target in your cell line. Check the solubility of this compound in your culture medium. Perform a time-course experiment to determine the optimal incubation time.[3] |
| High variability between replicate wells in a plate-based assay. | This could be due to pipetting errors, uneven cell seeding, or "edge effects" in the plate. | Use calibrated pipettes and ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from published studies. Note that these are measures of biological activity (Minimum Inhibitory Concentration - MIC) and not direct measures of solubility.
| Organism | Condition | This compound MIC (µg/mL) | Reference |
| E. coli | - | 2 to 8 | [4][5] |
| K. pneumoniae | - | 2 to 8 | [5] |
| Various AMR bacteria | - | > 4 (for majority of strains) | [6] |
| Biothreat bacteria | Iron-depleted CAMHB | MICs were lower than in CAMHB | [6] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Assays
-
Reconstitute Solid this compound:
-
Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.
-
Add the calculated volume of high-purity DMSO to the vial to achieve a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution or sonicate in a water bath.
-
Visually inspect the solution to ensure there is no particulate matter.
-
-
Prepare Serial Dilutions:
-
Based on your experimental design, prepare a serial dilution series of this compound in the appropriate cell culture medium.
-
A common approach is to perform a 10-point serial dilution.[1]
-
-
Treat Cells:
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound.
-
Include vehicle-only (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.[1]
-
-
Incubation and Assay:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[1]
-
Perform your specific assay to measure the desired biological endpoint (e.g., cell viability, protein expression, enzyme activity).
-
-
Data Analysis:
-
Normalize the data to your controls.
-
Plot the results as a function of the this compound concentration.
-
Visualizations
Caption: Workflow for preparing and testing this compound in in vitro assays.
Caption: Decision tree for troubleshooting common in vitro issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GT-055 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT-055 in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Sub-optimal Efficacy or Lack of Expected Therapeutic Effect
If you are observing lower than expected efficacy of this compound in your animal models, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Pharmacokinetics (PK) | Dose-Response Study: Perform a dose-ranging study to establish a clear relationship between the dose of this compound and the therapeutic outcome. Pharmacokinetic Analysis: Determine the PK profile of this compound in your specific animal model to ensure that plasma concentrations are maintained above the minimum inhibitory concentration (MIC) for the target pathogen. Initial studies have suggested that the PK/PD index associated with this compound efficacy is the plasma free-drug AUC/MIC ratio[1]. |
| Sub-optimal Ratio with GT-1 | Ratio Optimization: If using in combination with GT-1, ensure the optimal ratio is being administered. Initial studies have indicated a 1:1 ratio of GT-1:this compound to be optimal[1]. |
| Instability of the Compound | Formulation Check: Verify the stability of your this compound formulation under your experimental conditions (e.g., temperature, pH, vehicle). Prepare fresh formulations for each experiment. |
| Host-Pathogen Interaction | Immune System of the Host: Consider the immune status of your animal model, as the efficacy of an antibiotic can be influenced by the host's immune response. |
| Bacterial Resistance | MIC Testing: Confirm the MIC of your bacterial strain against this compound and the GT-1/GT-055 combination to rule out pre-existing or developed resistance. |
Issue 2: Adverse Events or Toxicity in Animal Models
Should you observe any adverse effects such as weight loss, lethargy, or organ-specific toxicity, the following table provides guidance.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | Dose Reduction: Lower the dose of this compound to determine if the toxicity is dose-dependent. Establishing a therapeutic window through dose-response studies for both efficacy and toxicity is crucial[2]. Histopathology: Conduct a thorough histopathological examination of key organs to identify any treatment-related changes. |
| Off-Target Effects | Selectivity Profiling: While this compound has a known dual mechanism, consider screening against a panel of host targets to identify potential off-target interactions that could contribute to toxicity. |
| Formulation/Vehicle Effects | Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the formulation vehicle. |
| Metabolite-Induced Toxicity | Metabolite Profiling: Investigate the metabolic profile of this compound in your animal model to identify any potentially toxic metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class[3]. It has a dual mechanism of action:
-
β-Lactamase Inhibition: It inhibits β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics.
-
Intrinsic Antibacterial Activity: this compound also binds to penicillin-binding protein 2 (PBP2) in many Enterobacteriaceae, which inhibits bacterial cell wall biosynthesis, leading to a direct bactericidal effect[3][4].
Q2: Why is this compound often used in combination with GT-1?
A2: GT-1 is a novel siderophore cephalosporin that utilizes the bacteria's iron uptake system to enter the cell, a "Trojan Horse" strategy[5][6]. While GT-1 is effective against many multidrug-resistant Gram-negative bacteria, its efficacy can be compromised by β-lactamases[5]. This compound is co-administered with GT-1 to inhibit these β-lactamases, thereby protecting GT-1 from degradation and expanding its spectrum of activity[1]. The combination has shown synergistic effects against many bacterial strains[3].
Q3: What is a recommended starting point for the GT-1 and this compound ratio in vivo?
A3: Initial pharmacokinetic/pharmacodynamic (PK/PD) studies have suggested that an optimal ratio of GT-1 to this compound is 1:1[1]. However, it is advisable to confirm the optimal ratio in your specific infection model.
Q4: What are the known MIC values for this compound?
A4: this compound exhibits intrinsic activity against most E. coli and K. pneumoniae isolates, with MICs typically ranging from 2 to 8 μg/mL[3][4][6]. When combined with GT-1 at a fixed concentration of 4 μg/mL, the MICs for the combination against many resistant strains are significantly lower[3][4].
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and GT-1/GT-055 Combination Against Select Bacterial Species
| Bacterial Species | Compound | MIC Range (μg/mL) | Reference |
| Escherichia coli | This compound alone | 2 - 8 | [3][4] |
| Klebsiella pneumoniae | This compound alone | 2 - 8 | [3] |
| Acinetobacter spp. | This compound alone | >256 | [4] |
| ESBL-producing E. coli | GT-1/GT-055 (4 μg/mL) | ≤0.12 | [3][4] |
| Yersinia pestis | GT-1/GT-055 (1:1) | <4 | [1][7] |
| Burkholderia pseudomallei | GT-1/GT-055 (1:1) | <4 | [1] |
| Francisella tularensis | GT-1/GT-055 (1:1) | <4 | [1] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: The MICs for this compound and the GT-1/GT-055 combination are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
For combination studies, this compound can be tested at a fixed concentration (e.g., 4 μg/mL) in combination with serial dilutions of GT-1[3][4].
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
2. In Vivo Efficacy Study (Murine Thigh Infection Model)
-
Animal Model: Neutropenic mice are commonly used for this model.
-
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Inoculate the thigh muscle of each mouse with a standardized suspension of the target pathogen.
-
Initiate treatment with this compound, GT-1/GT-055 combination, or a comparator antibiotic at a specified time post-infection (e.g., 2 hours).
-
Administer the compounds via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial load compared to the untreated control group.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A logical workflow for troubleshooting common in vivo study issues.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains [mdpi.com]
- 5. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
- 6. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GT-1/GT-055 Combination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GT-1/GT-055 combination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the GT-1/GT-055 combination?
A1: GT-1 is a novel siderophore-cephalosporin antibiotic. It employs a "Trojan horse" strategy to gain entry into Gram-negative bacteria.[1][2][3] GT-1 mimics natural siderophores, which are molecules that bacteria use to scavenge for iron. By binding to the bacteria's iron uptake systems, GT-1 is actively transported across the outer membrane.[2][3] Once inside the periplasmic space, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis, leading to cell death.
GT-055 is a non-β-lactam β-lactamase inhibitor.[1] Its primary role is to protect GT-1 from degradation by a wide range of β-lactamase enzymes that bacteria produce to confer resistance to β-lactam antibiotics.[4] By inhibiting these enzymes, this compound restores and enhances the antibacterial activity of GT-1 against many resistant strains.[1][5]
Q2: What are the primary resistance mechanisms against the GT-1/GT-055 combination?
A2: Resistance to the GT-1/GT-055 combination can arise from several mechanisms:
-
β-Lactamase Production: The most common form of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze and inactivate the drug. While this compound is a broad-spectrum inhibitor, certain β-lactamases, such as some metallo-β-lactamases (e.g., NDM-1), may not be effectively inhibited and can lead to resistance.[6]
-
Alterations in Iron Uptake Systems: Since GT-1 relies on bacterial iron uptake systems for entry, mutations in the genes encoding the outer membrane receptors (e.g., TonB-dependent transporters) or other components of these pathways can reduce the uptake of GT-1, leading to increased resistance.[7][8]
-
Porin Loss: Reduced permeability of the outer membrane due to the loss or modification of porin channels can be a general mechanism of resistance against many antibiotics, including cephalosporins.[9]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport GT-1 out of the bacterial cell before it can reach its target, contributing to resistance.
Q3: Why is the use of iron-depleted media important for in vitro testing of GT-1/GT-055?
A3: The in vitro activity of the siderophore-cephalosporin GT-1 can be significantly affected by the iron concentration in the testing medium.[10] Using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is crucial because low iron conditions induce the expression of bacterial iron uptake systems.[10] This upregulation of the very transporters that GT-1 hijacks for entry leads to a more accurate assessment of its potency.[10] In standard Mueller-Hinton broth, which has a higher iron content, the expression of these transporters is repressed, potentially leading to artificially high (less potent) Minimum Inhibitory Concentration (MIC) values for GT-1.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with the GT-1/GT-055 combination.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High MIC Values for GT-1 or GT-1/GT-055 | Incorrect testing medium used. | Ensure that iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is used for all MIC testing of GT-1 and its combinations. The iron concentration in the media is critical for the expression of the siderophore uptake systems that GT-1 utilizes.[10] |
| Bacterial strain possesses a resistance mechanism not overcome by this compound. | Characterize the resistance profile of your bacterial strain. The presence of certain metallo-β-lactamases, for which this compound may have limited inhibitory activity, can lead to high MICs.[6] | |
| Issues with the bacterial inoculum. | Prepare the inoculum from a fresh, pure culture and standardize it to the correct density (e.g., 0.5 McFarland standard) as per CLSI or EUCAST guidelines. An inoculum that is too dense can lead to falsely elevated MICs. | |
| Degradation of GT-1 or this compound. | Prepare fresh stock solutions of GT-1 and this compound for each experiment. Store stock solutions at the recommended temperature and for no longer than the specified duration. | |
| High Variability in MIC Results Between Experiments | Inconsistent preparation of iron-depleted media. | If preparing ID-CAMHB in-house, ensure the chelation process to remove iron is standardized and validated. Commercial preparations of ID-CAMHB are recommended for better consistency.[10] |
| Inconsistent incubation conditions. | Maintain consistent incubation temperature, time, and atmospheric conditions for all experiments. | |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper technique to minimize errors in the preparation of antibiotic dilutions in the microtiter plates. | |
| No Synergistic Effect Observed with this compound | The bacterial strain does not produce β-lactamases that are inhibited by this compound. | Test the activity of GT-1 alone first. If the MIC of GT-1 is already low, the addition of this compound may not result in a significant further reduction. |
| The concentration of this compound is not optimal. | While a fixed concentration of 4 µg/mL of this compound is often used, a checkerboard assay can be performed to determine the optimal synergistic concentration for your specific strain.[5] | |
| The resistance mechanism is not β-lactamase-mediated. | Investigate other potential resistance mechanisms such as altered iron uptake pathways, porin loss, or efflux pumps. |
Experimental Protocols
Broth Microdilution MIC Assay for GT-1/GT-055
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of GT-1 in combination with a fixed concentration of this compound.
Materials:
-
GT-1 and this compound powders
-
Appropriate solvent for dissolving the compounds (e.g., DMSO, water)
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[10]
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a high-concentration stock solution of GT-1 (e.g., 1280 µg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound. To achieve a final fixed concentration of 4 µg/mL in the wells, a more concentrated stock will be needed.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of GT-1 in ID-CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL). The final volume in each well should be 50 µL. The concentration range of GT-1 should typically span from 0.06 to 64 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of GT-1 that completely inhibits visible growth of the organism.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of GT-1 and this compound.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of GT-1 along the x-axis and serial two-fold dilutions of this compound along the y-axis in ID-CAMHB.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in the broth microdilution protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of GT-1 in combination / MIC of GT-1 alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
Caption: Mechanism of action of the GT-1/GT-055 combination.
Caption: Troubleshooting workflow for high MIC values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Acquisition Systems of Gram-negative Bacterial Pathogens Define TonB-Dependent Pathways to Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GT-055 Efficacy Against Carbapenemase Producers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing GT-055 in combination with GT-1 against carbapenemase-producing Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the GT-1/GT-055 combination?
A1: this compound is a novel non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] It is designed to be used in combination with GT-1, a novel siderophore cephalosporin. GT-1 employs a "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to penetrate the outer membrane of Gram-negative pathogens.[1][2] Once inside, GT-1 acts as a cephalosporin antibiotic, inhibiting cell wall synthesis. This compound protects GT-1 from degradation by a broad spectrum of β-lactamases, including many carbapenemases, thereby restoring its antibacterial activity.[1][3]
Q2: What is the spectrum of activity of GT-1/GT-055 against carbapenemase producers?
A2: The combination of GT-1 and this compound has demonstrated potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenemase-producing Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[2][4][5] this compound enhances the activity of GT-1 against many GT-1-resistant strains that produce various β-lactamases.[2][4][5]
Q3: Are there specific carbapenemases that are less susceptible to inhibition by this compound?
A3: While this compound is a broad-spectrum inhibitor, the presence of certain β-lactamases, such as PER-1, has been shown to increase the Minimum Inhibitory Concentration (MIC) of GT-1, even in the presence of this compound.[2][4] Further investigation into the efficacy of GT-1/GT-055 against a wider variety of carbapenemase types is ongoing.
Q4: How does the iron concentration of the growth medium affect the activity of GT-1/GT-055?
A4: As GT-1 is a siderophore cephalosporin, its uptake is dependent on the iron acquisition systems of the bacteria. Therefore, the iron content of the testing medium can significantly impact the in vitro activity. It is recommended to perform susceptibility testing in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to accurately assess the potency of GT-1/GT-055.[1][3]
Q5: What are the recommended quality control (QC) strains for GT-1/GT-055 susceptibility testing?
A5: Specific QC ranges for GT-1/GT-055 have not yet been established by regulatory bodies like CLSI. However, it is recommended to use standard QC strains for Gram-negative susceptibility testing, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, to ensure the overall integrity of the testing procedure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High MIC values for GT-1/GT-055 against known carbapenemase producers. | 1. Inappropriate testing medium (not iron-depleted).2. Presence of a β-lactamase that is not effectively inhibited by this compound (e.g., certain metallo-β-lactamases or PER-1).3. Mutations in siderophore uptake pathways.4. Incorrect drug concentration or preparation. | 1. Repeat the assay using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).2. Characterize the specific carbapenemase gene present in the isolate. Consider synergy studies with other agents if a metallo-β-lactamase is suspected.3. Sequence genes related to siderophore transport to identify potential mutations.4. Verify the stock solution concentrations and the dilution series in the assay. |
| Inconsistent results in synergy testing (e.g., checkerboard or time-kill assays). | 1. Inoculum size is too high or too low.2. Incorrect interpretation of synergy (e.g., calculation of Fractional Inhibitory Concentration Index - FICI).3. Issues with the growth kinetics of the bacterial isolate. | 1. Ensure the inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).2. Review the calculation of the FICI. A value of ≤ 0.5 is generally considered synergistic.[6][7]3. Perform a preliminary time-kill curve with the organism alone to understand its growth characteristics before proceeding with the synergy assay. |
| GT-1 alone shows some activity, but the addition of this compound does not significantly decrease the MIC. | 1. The bacterial strain does not produce a β-lactamase that is a target for this compound.2. The resistance mechanism is not β-lactamase-mediated (e.g., porin loss, efflux pumps). | 1. Confirm the absence of β-lactamase genes through molecular methods.2. Investigate other potential resistance mechanisms. |
Data Presentation
Table 1: In Vitro Activity of GT-1 in Combination with this compound against Carbapenemase-Producing Enterobacterales
| Organism (Carbapenemase) | GT-1 MIC (µg/mL) | GT-1/GT-055 (4 µg/mL) MIC (µg/mL) | Comparator MICs (µg/mL) |
| E. coli (KPC-2) | 16 | ≤0.12 | Meropenem: >128 |
| E. coli (OXA-48) | 8 | ≤0.12 | Imipenem: 64 |
| K. pneumoniae (NDM-1) | >256 | 16 | Ceftazidime/Avibactam: >256 |
| K. pneumoniae (KPC-3) | 32 | 0.25 | Meropenem: 128 |
Note: Data compiled from published studies.[2][4] MIC values can vary depending on the specific strain and testing conditions.
Table 2: In Vitro Activity of GT-1 in Combination with this compound against Carbapenem-Resistant Acinetobacter spp.
| Organism (Resistance Mechanism) | GT-1 MIC (µg/mL) | GT-1/GT-055 (4 µg/mL) MIC (µg/mL) | Comparator MICs (µg/mL) |
| A. baumannii (OXA-23) | 64 | 8 | Meropenem: >128 |
| A. baumannii (OXA-24/40) | 32 | 4 | Imipenem: >64 |
| A. baumannii (PER-1, ADC-31, OXA-82) | 256 | 8 | Ceftazidime/Avibactam: >256 |
Note: Data compiled from published studies.[2][4] MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for GT-1/GT-055
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
GT-1 and this compound analytical powder
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Appropriate quality control strains
Procedure:
-
Prepare stock solutions of GT-1 and this compound in a suitable solvent as recommended by the manufacturer.
-
Prepare a series of two-fold dilutions of GT-1 in ID-CAMHB in the microtiter plate.
-
For the combination testing, add this compound to each well containing GT-1 dilutions to a final fixed concentration of 4 µg/mL.[4]
-
Prepare the bacterial inoculum in ID-CAMHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Checkerboard Synergy Assay
Materials:
-
Same as Protocol 1
Procedure:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute GT-1 along the x-axis and this compound along the y-axis in ID-CAMHB.
-
The resulting plate will have wells with various combinations of GT-1 and this compound concentrations.
-
Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.
-
Incubate under the same conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of GT-1 in combination / MIC of GT-1 alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism[7]
-
Visualizations
Caption: Mechanism of action of the GT-1/GT-055 combination.
References
- 1. ihma.com [ihma.com]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
Technical Support Center: Troubleshooting Unexpected Results in GT-055 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT-055, a novel beta-lactamase inhibitor. The following information is intended to help you diagnose and resolve unexpected results in your this compound synergy experiments with our proprietary beta-lactam antibiotic, GT-DrugX.
Troubleshooting Guide
This guide addresses common issues encountered during antimicrobial synergy testing using the broth microdilution checkerboard method.
Q1: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my quality control (QC) strain between experiments. What are the potential causes?
A1: Inconsistent MIC values for QC strains are a critical issue as they indicate systemic problems with the assay.[1] Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial inoculum is a primary source of variability. An inoculum that is too dense can lead to higher MICs (the "inoculum effect"), while a sparse inoculum can result in artificially low MICs.[1][2]
-
Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of beta-lactam antibiotics.[1] Always use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Reagent Preparation and Storage: Improperly prepared or stored stock solutions of GT-DrugX or this compound can lead to inaccurate concentrations in the assay. Ensure compounds are fully dissolved, sterile-filtered, and stored at the correct temperature in appropriate aliquots to avoid repeated freeze-thaw cycles.[1]
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth and, consequently, the observed MIC. Adhere strictly to a standardized incubation period (e.g., 16-20 hours) at a constant temperature (35°C ± 2°C).[1]
Q2: My positive control, a known beta-lactamase-producing resistant strain, is showing susceptibility to GT-DrugX alone. What could be wrong?
A2: This result suggests a loss of the resistance mechanism in your bacterial strain or an issue with the assay setup.
-
Loss of Resistance Plasmid: Beta-lactamase genes are often carried on plasmids, which can be lost during subculturing. Ensure you are using a fresh culture of the QC strain from a reliable stock.
-
Incorrect QC Strain: Verify the identity and purity of your QC strain to ensure you are not using a susceptible variant.
-
Degraded GT-DrugX: While unlikely if other results appear normal, consider the possibility that your GT-DrugX stock has degraded.
Q3: I am observing "skipped wells" in my microtiter plate, where a well with no growth is followed by wells with growth at higher antibiotic concentrations. How should I interpret these results?
A3: The phenomenon of "skipped wells" can complicate MIC determination.[3][4][5] It can be caused by:
-
Contamination: A single contaminated well can show growth where there should be none.[6]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the antimicrobial agent or bacteria in a well.
-
Inoculum Inhomogeneity: A clump of bacteria in the inoculum can lead to apparent growth in a well that should be inhibited.[1]
To troubleshoot, repeat the assay with careful attention to aseptic technique and proper mixing of all solutions.[1] If the issue persists, consider preparing fresh reagents.
Q4: The Fractional Inhibitory Concentration (FIC) Index suggests synergy, but the reduction in the MIC of GT-DrugX is not as significant as expected.
A4: The degree of synergy can vary depending on the bacterial strain and the specific beta-lactamase it produces.
-
Type of Beta-Lactamase: this compound may have different potencies against different classes of beta-lactamases.
-
Expression Level of Beta-Lactamase: High levels of enzyme expression may require higher concentrations of this compound to achieve a significant reduction in the MIC of GT-DrugX.
-
Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms, such as efflux pumps or porin mutations, that are not affected by this compound.
Frequently Asked Questions (FAQs)
Q5: What is the principle behind the checkerboard assay for synergy testing?
A5: The checkerboard assay is a method used to assess the interaction between two antimicrobial agents.[1][7] In this assay, serial dilutions of two compounds (in this case, GT-DrugX and this compound) are combined in a microtiter plate to test a wide range of concentration combinations against a specific bacterial strain. This allows for the determination of whether the combination is synergistic, additive, indifferent, or antagonistic.[7]
Q6: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A6: The FIC Index is a quantitative measure of the interaction between two drugs.[1][7] It is calculated as follows:
FIC Index = FIC of GT-DrugX + FIC of this compound
Where:
-
FIC of GT-DrugX = (MIC of GT-DrugX in combination) / (MIC of GT-DrugX alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
The results are typically interpreted as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Q7: What are the appropriate quality control (QC) strains to use for this compound experiments?
A7: For QC, it is recommended to use well-characterized strains with known beta-lactamase production and susceptibility profiles. Examples include:
-
Escherichia coli ATCC® 35218™: Produces a TEM-1 beta-lactamase and is commonly used for QC of beta-lactam/beta-lactamase inhibitor combinations.
-
Klebsiella pneumoniae ATCC® 700603™: An extended-spectrum beta-lactamase (ESBL) producer.
-
A susceptible reference strain, such as Escherichia coli ATCC® 25922™ , should also be included to ensure the baseline activity of GT-DrugX is within the expected range.
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for GT-DrugX and this compound Synergy Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
1. Preparation of Reagents:
- Prepare stock solutions of GT-DrugX and this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
- Prepare a bacterial inoculum suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Preparation of the Checkerboard Plate:
- In a 96-well microtiter plate, perform serial dilutions of GT-DrugX horizontally and this compound vertically to create a matrix of concentration combinations.
- Include wells with GT-DrugX alone and this compound alone to determine their individual MICs.
- Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Data Analysis:
- After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
- Calculate the FIC Index for each combination that shows no growth. The synergistic FIC index is the lowest FIC index obtained.
Data Presentation
Table 1: Example MIC and FIC Index Results for GT-DrugX in Combination with this compound against a Beta-Lactamase Producing E. coli Strain
| GT-DrugX (µg/mL) | This compound (µg/mL) | Growth (+/-) | FIC of GT-DrugX | FIC of this compound | FIC Index | Interpretation |
| 64 (MIC alone) | 0 | - | 1 | 0 | - | - |
| 32 | 0 | + | - | - | - | - |
| 16 | 0 | + | - | - | - | - |
| 8 | 0 | + | - | - | - | - |
| 4 | 0 | + | - | - | - | - |
| 2 | 0 | + | - | - | - | - |
| 1 | 0 | + | - | - | - | - |
| 0 | 16 (MIC alone) | - | 0 | 1 | - | - |
| 0 | 8 | + | - | - | - | - |
| 0 | 4 | + | - | - | - | - |
| 0 | 2 | + | - | - | - | - |
| 0 | 1 | + | - | - | - | - |
| 8 | 2 | - | 0.125 | 0.125 | 0.250 | Synergy |
| 4 | 4 | - | 0.063 | 0.250 | 0.313 | Synergy |
| 16 | 1 | - | 0.250 | 0.063 | 0.313 | Synergy |
Visualizations
Caption: Experimental workflow for this compound synergy testing.
Caption: Logic for interpreting the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Broth microdilution method to detect extended-spectrum beta-lactamases and AmpC beta-lactamases in enterobacteriaceae isolates by use of clavulanic acid and boronic acid as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-lactam/β-lactamase Inhibitor Combinations | ASM.org [asm.org]
- 7. emerypharma.com [emerypharma.com]
Technical Support Center: GT-055 MIC Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Minimum Inhibitory Concentration (MIC) determination methods for GT-055.
Frequently Asked Questions (FAQs)
Q1: My MIC values for this compound are inconsistent across different experiments. What are the most common causes of variability?
A1: Inconsistent MIC values are a common issue and can stem from several factors. Minor variations in methodology can lead to significant differences in results.[1] Key areas to investigate include:
-
Inoculum Density: The concentration of the bacterial inoculum is critical. A higher-than-standardized inoculum can lead to falsely elevated MIC values, while a lower density can artificially decrease them.[1][2] The final inoculum for broth microdilution should be approximately 5 x 10⁵ CFU/mL.[3][4]
-
Media Composition: The components of your growth medium, such as pH and cation concentrations, must be strictly controlled.[5][6] When testing this compound in combination with the siderophore cephalosporin GT-1, the iron content of the medium is particularly important. Consider using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to ensure accurate results, as the activity of GT-1 can be affected by iron presence.[7]
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO₂) can significantly impact bacterial growth and, consequently, the apparent MIC.[1][2]
-
Reagent Stability: Ensure that the this compound stock solution is prepared correctly, stored properly to prevent degradation, and that its purity is accounted for in concentration calculations.[6][8]
Q2: I am observing "skipped wells" (growth at a higher concentration of this compound but no growth at a lower concentration). How should I interpret this?
A2: Skipped wells are an anomalous result that requires careful consideration and often necessitates repeating the test.[9] Potential causes include:
-
Technical Error: The most common reasons are simple mistakes, such as splashing between wells during inoculation, improper dilution of the antimicrobial agent, or contamination.[9][10]
-
Paradoxical Growth (Eagle Effect): Some antimicrobial agents exhibit a paradoxical effect where they are less effective at very high concentrations than at moderate ones.[11] If technical errors are ruled out, this phenomenon could be a factor.
-
Contamination: Contamination of a single well with a resistant organism can cause isolated growth.
When encountering skipped wells, it is recommended to invalidate the result for that specific agent and repeat the assay, paying close attention to aseptic technique and dilution accuracy.[10]
Q3: What is the recommended procedure for preparing the bacterial inoculum for a this compound MIC assay?
A3: A standardized inoculum is crucial for reproducible results. The process involves preparing a bacterial suspension to match the turbidity of a 0.5 McFarland standard.[3]
-
Select several morphologically identical colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth or saline solution.
-
Vortex the suspension thoroughly to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This adjusted suspension must then be diluted to achieve the final target inoculum density for the specific MIC method being used (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[3][4]
Q4: How should I read and interpret the results of a broth microdilution assay for this compound?
A4: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism after a defined incubation period.[3][12] For manual reading, use the unaided eye to look for turbidity or a bacterial "button" at the bottom of the well.[10]
-
Growth Control: The well containing no antimicrobial agent must show clear, definite turbidity for the test to be valid.[9][13]
-
Sterility Control: The well with only broth should remain clear, indicating no contamination.[13]
-
Endpoint: The MIC is the first well in the dilution series that appears clear.
-
Trailing Growth: For some bacteriostatic agents, you might observe "trailing," where a small button or light haze is present over a range of concentrations. In these cases, the endpoint is typically read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[10]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during MIC determination for this compound.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected MIC results.
Caption: A logical workflow for troubleshooting unexpected MIC results.
Troubleshooting Data Summary
| Problem Encountered | Possible Cause | Recommended Solution |
| MICs are consistently too high | Inoculum density is too heavy.[9] | Re-standardize inoculum using a 0.5 McFarland standard and correct dilution. |
| This compound stock solution has degraded. | Prepare a fresh stock solution from powder. Verify storage conditions. | |
| Incorrect media composition (e.g., wrong pH).[5] | Check the pH of the media. Use a new, quality-controlled batch of media. | |
| MICs are consistently too low | Inoculum density is too light.[9] | Re-standardize inoculum to ensure it is not under-diluted. |
| Incubation time is too short. | Ensure incubation for the full recommended time (e.g., 18-24 hours). | |
| No growth in any wells (including growth control) | Inoculum was not viable or was not added. | Repeat the assay. Confirm viability of the bacterial culture. |
| Residual sterilizing agent in plate/tubes. | Use fresh, sterile labware. | |
| Growth in sterility control well | Contamination of media or reagents. | Discard reagents. Repeat the assay with fresh, sterile media and proper aseptic technique. |
| Skipped Wells | Technical error during dilution or inoculation.[9] | Invalidate the result and repeat the test, paying close attention to technique. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method is recommended by CLSI and EUCAST for quantitative susceptibility testing.[3][14]
Materials:
-
This compound powder
-
Appropriate solvent (consult manufacturer's data)
-
Sterile 96-well U-bottom microtiter plates[8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Use Iron-Depleted CAMHB if testing with GT-1.[7]
-
Bacterial culture (18-24 hours growth)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
Workflow Diagram:
Caption: Standard workflow for the broth microdilution MIC assay.
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the recommended solvent to create a high-concentration stock solution. Further dilute in CAMHB to create a working solution at 2x the highest desired final concentration.[8]
-
Prepare Dilution Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[8]
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on. Discard the final 100 µL from the last dilution well.[8]
-
Reserve one column for a growth control (no drug) and one for a sterility control (no bacteria).
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculate Plate: Add the appropriate volume of the final diluted inoculum to each well (except the sterility control). The final volume in each well should be uniform.
-
Incubation: Cover the plate and incubate at 35°C ± 1°C for 18-24 hours in ambient air.[10]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[12]
Protocol 2: Agar Dilution MIC Assay
This method is an alternative to broth dilution and is recommended for certain antibiotics like fosfomycin.[3]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture and materials for inoculum preparation as above
-
Inoculum replicating device (optional)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution as described for the broth method.
-
Prepare Agar Plates:
-
Prepare a series of this compound solutions in a sterile diluent at 10x the final desired concentrations.
-
Melt a batch of MHA and cool it to 45-50°C in a water bath.[3]
-
For each desired concentration, add 2 mL of the 10x this compound solution to 18 mL of the molten MHA, mix gently but thoroughly to avoid bubbles, and pour into a sterile petri dish.[15] This creates a 1:10 dilution.
-
Prepare a drug-free control plate.
-
Allow plates to solidify completely. Plates should be used fresh.[15]
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted 1:10 to achieve a final inoculum density of approximately 1 x 10⁴ CFU per spot.[3]
-
Inoculate Plates: Spot-inoculate the prepared agar plates with 1-2 µL of the standardized inoculum. A multi-point inoculator can be used to test multiple strains simultaneously. Be sure to include the drug-free control plate.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 1°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. Disregard the growth of a single colony or a faint haze.[3]
Key Experimental Parameters
| Parameter | Broth Microdilution | Agar Dilution |
| Standard Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) |
| Final Inoculum Density | ~5 x 10⁵ CFU/mL[3] | ~1 x 10⁴ CFU/spot[3] |
| Incubation Temperature | 35°C ± 1°C | 35°C ± 1°C |
| Incubation Time | 18-24 hours | 18-24 hours |
| Reading Endpoint | Lowest concentration with no visible turbidity | Lowest concentration with no visible colonies |
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ihma.com [ihma.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. youtube.com [youtube.com]
GT-055 Experimental Outcomes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with GT-055. The information is tailored for researchers, scientists, and drug development professionals working with this novel broad-spectrum β-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] Its primary role is to protect β-lactam antibiotics, such as the siderophore cephalosporin GT-1, from degradation by bacterial β-lactamase enzymes.[2][3][4] This synergistic action restores or enhances the efficacy of the partner antibiotic against resistant bacterial strains.[1][5][6]
Q2: Does this compound have any intrinsic antibacterial activity?
Yes, this compound has demonstrated intrinsic antibacterial activity against certain species, particularly E. coli and K. pneumoniae.[1][5][6] This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in cell wall biosynthesis, leading to a direct bactericidal effect.[5]
Q3: What is the optimal ratio of GT-1 to this compound in combined studies?
Initial pharmacokinetic and pharmacodynamic (PK/PD) studies have suggested that the optimal ratio of GT-1 to this compound is 1:1.[2]
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
One of the most common challenges in antimicrobial susceptibility testing is the variability in MIC results. Several factors can contribute to this when working with this compound.
-
Potential Cause 1: Iron Content of the Media this compound is often used with GT-1, a siderophore cephalosporin that utilizes bacterial iron uptake systems to enter the cell.[1][4] The concentration of iron in the testing medium can significantly impact the activity of GT-1 and, consequently, the observed efficacy of the GT-1/GT-055 combination.
Solution:
-
Standardize the testing medium across all experiments. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a common choice.[4]
-
For specific investigations into the siderophore mechanism, consider using iron-depleted CAMHB to assess activity under iron-limited conditions.[4] Be aware that this may lead to lower MICs for the GT-1/GT-055 combination.
-
-
Potential Cause 2: Inoculum Preparation and Density Variations in the bacterial inoculum size can lead to inconsistent MIC results.
Solution:
-
Potential Cause 3: Presence of Different β-Lactamases The efficacy of this compound in combination with a β-lactam antibiotic is dependent on the type of β-lactamase produced by the test organism.
Solution:
-
Characterize the β-lactamase profile of your bacterial strains. The GT-1/GT-055 combination has shown potent activity against strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][6]
-
When comparing results, ensure you are using strains with comparable resistance mechanisms.
-
Issue 2: Unexpectedly High MIC Values for the GT-1/GT-055 Combination
-
Potential Cause 1: Altered Siderophore Uptake Systems Since GT-1 relies on bacterial iron uptake systems, mutations in the genes encoding these transporters could lead to reduced uptake of the antibiotic and consequently higher MIC values.[1]
Solution:
-
If you suspect altered uptake, sequence the relevant siderophore transporter genes in your resistant isolates.
-
Compare the sequences to those of susceptible, wild-type strains to identify any mutations.
-
-
Potential Cause 2: Intrinsic Resistance of the Bacterial Strain Some bacterial species or strains may exhibit intrinsic resistance to the GT-1/GT-055 combination that is not mediated by β-lactamases.
Solution:
-
Review the literature for known intrinsic resistance mechanisms in the bacterial species you are studying.
-
Consider performing whole-genome sequencing to identify potential resistance determinants.
-
Data Presentation
Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 Against E. coli Strains
| Bacterial Strain | β-Lactamase Profile | GT-1 MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) |
| E. coli 1 | TEM-1B, SHV-11, OXA-1 | 1 | 0.5 |
| E. coli 2 | CTX-M-14, CTX-M-15 | 8 | 1 |
| E. coli 3 | KPC-2, OXA-48 | 16 | 2 |
Data synthesized from published studies for illustrative purposes.[6]
Table 2: In Vitro Activity of GT-1 and GT-1/GT-055 Against K. pneumoniae Strains
| Bacterial Strain | β-Lactamase Profile | GT-1 MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) |
| K. pneumoniae 1 | SHV-1, TEM-1 | 0.5 | 0.25 |
| K. pneumoniae 2 | CTX-M-15, SHV-12 | 16 | 1 |
| K. pneumoniae 3 | KPC-3 | 32 | 4 |
Data synthesized from published studies for illustrative purposes.
Table 3: In Vitro Activity of GT-1 and GT-1/GT-055 Against Acinetobacter spp. Strains
| Bacterial Strain | β-Lactamase Profile | GT-1 MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) |
| Acinetobacter spp. 1 | OXA-66 | 1 | 1 |
| Acinetobacter spp. 2 | OXA-23, OXA-82 | 2 | 1 |
| Acinetobacter spp. 3 | ADC-25 | 0.5 | 0.5 |
Data synthesized from published studies for illustrative purposes.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A detailed methodology for determining MIC values is crucial for reproducible results.
-
Bacterial Strain Preparation:
-
Subculture the bacterial isolates on appropriate agar plates and incubate overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve the final desired inoculum concentration in the MIC panel, typically 5 x 10^5 CFU/mL.
-
-
Antimicrobial Agent Preparation:
-
Prepare stock solutions of GT-1 and this compound in a suitable solvent.
-
Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For the combination, maintain a 1:1 ratio of GT-1 to this compound.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
- 5. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
avoiding common pitfalls in β-lactamase inhibitor studies
Welcome to the Technical Support Center for β-Lactamase Inhibitor Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent and Sample Integrity
Question: My nitrocefin solution turned red before I added the β-lactamase. What should I do?
Answer: A premature red color in your nitrocefin solution indicates degradation. This can be caused by a few factors:
-
pH of the solution: Nitrocefin is unstable at a non-neutral pH. Ensure your buffer (e.g., PBS) is at a neutral pH.[1]
-
Contamination: The solution may be contaminated with β-lactamase from an external source.[1]
-
Solvent Issues: While DMSO is recommended for the stock solution, ensure the final working solution in aqueous buffer is at the correct concentration and pH.[1]
Troubleshooting Steps:
-
If the working solution appears red, it can be diluted further (e.g., 10-fold or more) until a yellow color is achieved.[1]
-
Prepare fresh nitrocefin solutions daily and protect them from light to prevent spontaneous degradation.[1]
-
Always use sterile containers and pipette tips to prepare and handle the nitrocefin solution.[1]
Question: I'm observing inconsistent results with my β-lactamase inhibitor. Could it be a stability issue?
Answer: Yes, the stability of both the β-lactam antibiotic and the inhibitor can be a significant factor. Some β-lactams and their inhibitors, like clavulanic acid, are known to be unstable, particularly due to the thermal instability of the β-lactam ring.[1][2] Degradation can be more pronounced at higher pH levels.[1][2] This instability can lead to an underestimation of the drug's effect or be misinterpreted as emerging resistance.[1][2]
Best Practices:
-
Prepare fresh solutions of your inhibitor for each experiment.[1]
-
If using a commercial kit, ensure the inhibitor control (e.g., Clavulanic Acid) is stored correctly at -20°C and protected from light.
-
Avoid repeated freeze-thaw cycles of all non-buffer components.
-
Consider performing stability studies of your compound under the specific assay conditions (media, temperature, pH).[1]
Section 2: Assay Setup and Execution
Question: My assay isn't working; I'm not seeing any color change even with the positive control. What could be wrong?
Answer: If your positive control (enzyme without inhibitor) is not showing activity, the issue likely lies with one of the core components of the assay.
Troubleshooting Checklist:
-
Enzyme Activity: Confirm that the β-lactamase is active and has been reconstituted correctly.
-
Substrate Integrity: Ensure the nitrocefin is not degraded (see Section 1).
-
Assay Buffer: Check that the buffer is at the correct pH and composition.
-
Plate Reader Settings: Verify that you are using the correct wavelength for detecting hydrolyzed nitrocefin (typically 482-490 nm).
-
Plate Type: For colorimetric assays, use clear, flat-bottom 96-well plates.
Question: How long should I pre-incubate the enzyme and inhibitor?
Answer: The pre-incubation time depends on the type of inhibitor you are studying.
-
Irreversible Inhibitors: The inhibitory effect of irreversible inhibitors is dependent on the incubation period.
-
Reversible Inhibitors: For reversible inhibitors, the IC50 values do not significantly change with pre-incubation time.
A common starting point for pre-incubation is 10 minutes at 25°C. However, for time-dependent or irreversible inhibitors, it is crucial to test a range of pre-incubation times (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to fully characterize the inhibition.
Section 3: Data Interpretation
Question: I have identified a potent inhibitor in my screen, but how can I be sure it's not a false positive?
Answer: False positives can arise from several sources, including compound aggregation. Aggregate-based inhibitors are non-specific and can be identified with a few additional experiments.
Experimental Protocol to Test for Aggregate-Based Inhibition:
-
Standard Inhibition Assay: Perform your standard inhibition assay to confirm the initial potent activity.
-
Assay with Detergent: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregate-based inhibitor, its apparent activity will be significantly reduced in the presence of the detergent.
-
Varying Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas the IC50 of aggregate-based inhibitors will often increase with higher enzyme concentrations.
Question: My results are erratic and not reproducible. What are some potential causes?
Answer: Erratic readings can stem from several sources. If you have ruled out issues with reagent stability and preparation, consider the following:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.
-
Mixing: Ensure thorough mixing of reagents in the wells.
-
Edge Effects: Plate edge effects can sometimes cause variability. Consider not using the outer wells of the plate for critical experiments.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay.
Data Presentation
Table 1: Degradation Half-lives of various β-Lactams and β-Lactamase Inhibitors
The following table summarizes the degradation half-lives of various β-lactams and β-lactamase inhibitors in different media. This data is crucial for experimental design and for understanding the stability of your compounds under assay conditions.
| Compound | Medium | Temperature (°C) | pH | Degradation Half-life (hours) |
| Imipenem | Broth | 36 | 7.25 | 16.9 |
| Biapenem | Broth | 36 | 7.25 | 20.7 |
| Clavulanic Acid | Broth | 36 | 7.25 | 29.0 |
| Doripenem | Broth | 36 | 7.25 | 40.6 |
| Meropenem | Broth | 36 | 7.25 | 46.5 |
| Cefepime | Broth | 36 | 7.25 | 50.8 |
| Piperacillin | Broth | 36 | 7.25 | 61.5 |
| Imipenem | Water | 25 | - | 14.7 |
| Doripenem | Water | 25 | - | 59.5 |
| Data sourced from a comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors.[1] |
Experimental Protocols
Protocol 1: β-Lactamase Inhibitor Screening Assay (Colorimetric)
This protocol outlines a standard method for screening β-lactamase inhibitors using the chromogenic substrate nitrocefin.
Materials:
-
β-Lactamase enzyme
-
Nitrocefin solution
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Test inhibitor compounds
-
Inhibitor control (e.g., Clavulanic Acid)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of the test inhibitor and the inhibitor control in Assay Buffer. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of β-lactamase in Assay Buffer.
-
Prepare a working solution of nitrocefin in Assay Buffer. Protect from light.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor or inhibitor control to the respective wells.
-
Add 10 µL of Assay Buffer to the positive control (enzyme only) and negative control (buffer only) wells.
-
Add 20 µL of the β-lactamase working solution to all wells except the negative control.
-
Mix gently and pre-incubate for the desired time (e.g., 10 minutes at 25°C).
-
-
Initiate Reaction:
-
Add 10 µL of the nitrocefin working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm in kinetic mode for at least 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of β-lactam antibiotics and their inhibitors.
Caption: A typical workflow for screening β-lactamase inhibitors.
Caption: A decision tree for troubleshooting common assay issues.
References
enhancing the bactericidal effect of GT-055
Welcome to the technical support center for GT-055. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and supporting data to enhance the bactericidal effect of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclooctane class.[1] Its primary function is to inhibit serine-type β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. By neutralizing these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.[1][2]
Q2: Why is this compound used in combination with the siderophore-cephalosporin GT-1?
A2: this compound is developed for use in combination with GT-1 (also known as LCB10-0200), a novel siderophore-cephalosporin.[3][4] GT-1 utilizes a "Trojan horse" strategy to enter Gram-negative bacteria by hijacking their ferric iron uptake systems.[2][5][6] While GT-1 is a potent antibiotic, it can be degraded by β-lactamases produced by resistant bacteria. This compound protects GT-1 from this degradation, creating a powerful synergistic combination effective against many multidrug-resistant (MDR) pathogens.[1][5]
Q3: Does this compound have intrinsic antibacterial activity?
A3: Yes, this compound demonstrates some intrinsic bactericidal activity against certain Enterobacteriaceae, such as most Escherichia coli and Klebsiella pneumoniae isolates, with MICs typically ranging from 2 to 8 μg/mL.[1][5] This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis.[1] However, for many other pathogens, like Acinetobacter spp., it shows no significant intrinsic activity.[1]
Q4: What is the spectrum of activity for the GT-1/GT-055 combination?
A4: The GT-1/GT-055 combination has shown potent in vitro activity against a broad range of Gram-negative bacteria, including MDR isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1][5] It is also effective against difficult-to-treat ESKAPE pathogens and certain biothreat agents.[3][4]
Q5: What are the known resistance mechanisms to the GT-1/GT-055 combination?
A5: Resistance to the GT-1/GT-055 combination can occur, though it is less common than with many other antibiotics. The presence of certain β-lactamase genes has been associated with resistance. For example, a majority of strains carrying the NDM-1 metallo-β-lactamase gene were found to be resistant to the combination.[3] About half of the strains with genes like OXA-1, OXA-50, and SHV-1 also showed resistance.[3] Acinetobacter baumannii has demonstrated a higher percentage of non-sensitive strains compared to other species.[3]
Q6: How does the iron concentration in the culture medium affect experimental results?
A6: The activity of GT-1 is dependent on its uptake through bacterial iron transport systems, so the concentration of iron in the testing medium is a critical experimental parameter.[2] The potency of GT-1, and by extension the GT-1/GT-055 combination, is generally enhanced in iron-depleted conditions, which stimulate the bacteria to express more siderophore receptors.[2][3] It is recommended to perform susceptibility testing in both standard cation-adjusted Mueller Hinton Broth (CAMHB) and iron-depleted CAMHB (ID-CAMHB) to fully characterize the compound's activity.[2][3]
Troubleshooting Guide
Problem: My MIC values for the GT-1/GT-055 combination are higher than expected.
-
Possible Cause 1: Bacterial Resistance Profile. Your isolates may possess β-lactamases that are not effectively inhibited by this compound, such as certain metallo-β-lactamases (e.g., NDM-1).[3]
-
Suggested Solution: Perform molecular characterization of your isolates to identify the specific β-lactamase genes present. This will help interpret the susceptibility results.
-
-
Possible Cause 2: Iron Content in Media. Standard Mueller-Hinton broth contains variable amounts of iron, which can suppress the expression of the siderophore receptors needed for GT-1 uptake, leading to artificially high MICs.[2]
-
Suggested Solution: Repeat the experiment using iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB). Compare these results with those from standard CAMHB to assess the impact of iron availability.
-
-
Possible Cause 3: Inoculum Effect. A higher-than-recommended bacterial inoculum can sometimes lead to increased MIC values due to the higher concentration of β-lactamases.
-
Suggested Solution: Ensure your inoculum density is standardized according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), typically 5 x 10^5 CFU/mL for broth microdilution.
-
Problem: I am observing no intrinsic activity with this compound alone.
-
Possible Cause: Species-Specific Activity. The intrinsic antibacterial activity of this compound is not universal across all bacterial species.
-
Suggested Solution: This is an expected result for many organisms, including Acinetobacter spp. and P. aeruginosa.[1] The primary purpose of this compound is to act as a β-lactamase inhibitor to potentiate GT-1. Its intrinsic activity is a secondary benefit observed mainly in E. coli and K. pneumoniae.[1][5]
-
Problem: My experimental results are inconsistent between replicates.
-
Possible Cause: Reagent or Isolate Instability. Inconsistent results can arise from issues with compound stability, inoculum viability, or contamination.
-
Suggested Solution: Prepare fresh stock solutions of GT-1 and this compound for each experiment. Ensure the bacterial inoculum is prepared from a fresh overnight culture and is in the logarithmic growth phase. Always include positive and negative controls to validate the assay.
-
Data Presentation: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for GT-1 and this compound against various Gram-negative pathogens.
Table 1: MIC (μg/mL) of GT-1 in Combination with a Fixed Concentration of this compound (4 μg/mL) against E. coli and K. pneumoniae Isolates [1]
| Organism (No. of Isolates) | Antibiotic Combination | MIC50 | MIC90 | MIC Range |
| E. coli (12) | GT-1 + this compound | ≤0.12 | ≤0.12 | ≤0.12 |
| Ceftazidime-avibactam | 0.25 | 0.5 | 0.25–0.5 | |
| K. pneumoniae (11) | GT-1 + this compound | 1 | 128 | 1–128 |
| Ceftazidime-avibactam | 4 | >256 | 4–>256 | |
| Aztreonam-avibactam | 8 | 128 | 8–128 |
Table 2: Intrinsic Activity of this compound and Comparative Activity of GT-1 against E. coli and Acinetobacter spp. [1]
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 | MIC Range |
| E. coli (12) | This compound alone | 4 | 8 | 2–8 |
| GT-1 alone | 0.5 | 8 | 0.25–8 | |
| Acinetobacter spp. (11) | This compound alone | >256 | >256 | >256 |
| GT-1 alone | 2 | 256 | 1–256 |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for GT-1/GT-055
This protocol is based on the CLSI M07-A10 guidelines for determining the Minimum Inhibitory Concentration (MIC) of the GT-1/GT-055 combination.[1]
Materials:
-
GT-1 and this compound stock solutions
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
(Optional) Iron-Depleted CAMHB (ID-CAMHB)
-
Bacterial isolates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB (or ID-CAMHB) to achieve a concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of GT-1 in CAMHB in the microtiter plate.
-
Add this compound to each well containing GT-1 to achieve a final, fixed concentration (e.g., 4 μg/mL).[1] The final volume in each well before adding the inoculum should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (broth with no bacteria).
-
-
Inoculation:
-
Add 50 µL of the working inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of GT-1 (in the presence of fixed this compound) that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of synergistic action between GT-1 and this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for unexpectedly high MIC results.
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains. | J. Craig Venter Institute [www-new.jcvi.org]
Validation & Comparative
A Comparative Guide: GT-1/GT-055 vs. Ceftazidime/Avibactam (CAZ-AVI) for Multidrug-Resistant Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In response, novel antimicrobial agents are in development, including the siderophore-cephalosporin combination GT-1/GT-055 and the established β-lactam/β-lactamase inhibitor combination ceftazidime/avibactam (CAZ-AVI). This guide provides an objective comparison of these two therapies, supported by available preclinical and clinical data, to inform research and development efforts in the infectious disease space.
Executive Summary
GT-1/GT-055 is a novel antibiotic-adjuvant combination comprising GT-1 (LCB10-0200), a siderophore-conjugated cephalosporin, and GT-055 (LCB18-055), a diazabicyclooctane β-lactamase inhibitor. This combination employs a "Trojan horse" strategy, utilizing bacterial iron uptake systems to facilitate entry of GT-1 into the bacterial cell.[1] Ceftazidime/avibactam (CAZ-AVI) combines a third-generation cephalosporin with a non-β-lactam β-lactamase inhibitor, avibactam, which has broad activity against Ambler class A, C, and some D β-lactamases.
Preclinical data suggest that GT-1/GT-055 exhibits potent in vitro activity against a wide range of MDR Gram-negative pathogens, often demonstrating lower minimum inhibitory concentrations (MICs) compared to CAZ-AVI, particularly against challenging pathogens like Acinetobacter baumannii.[1][2] While clinical data for GT-1/GT-055 is limited to early phase trials, CAZ-AVI is an approved therapeutic with a well-documented clinical profile for treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).
Mechanism of Action
The fundamental difference in the mechanism of action between GT-1/GT-055 and CAZ-AVI lies in the cellular uptake of the cephalosporin component.
GT-1/GT-055: GT-1 is a siderophore-cephalosporin conjugate. Siderophores are small molecules with a high affinity for iron that are actively transported into bacterial cells via specific outer membrane receptors. By mimicking this natural iron acquisition system, GT-1 gains entry into the periplasmic space of Gram-negative bacteria, bypassing resistance mechanisms such as porin channel mutations. Once in the periplasm, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This compound, a β-lactamase inhibitor, protects GT-1 from degradation by a broad spectrum of β-lactamases.[1][3]
Ceftazidime/Avibactam (CAZ-AVI): Ceftazidime is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to PBPs. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to and inactivates a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases. This protects ceftazidime from enzymatic hydrolysis, restoring its activity against many resistant strains.
In Vitro Efficacy
Numerous studies have evaluated the in vitro activity of GT-1/GT-055 and CAZ-AVI against a wide array of Gram-negative pathogens. The following tables summarize representative MIC data.
Table 1: Comparative In Vitro Activity against Enterobacterales
| Organism (No. of Isolates) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| E. coli (200) | GT-1/GT-055 (1:1) | 0.25 | 1 | ≤0.06 - 64 | [4] |
| Ceftazidime/Avibactam | 0.12 | 0.25 | ≤0.06 - 16 | [4] | |
| K. pneumoniae (200) | GT-1/GT-055 (1:1) | 0.25 | 2 | ≤0.06 - 64 | [4] |
| Ceftazidime/Avibactam | 0.12 | 0.5 | ≤0.06 - 16 | [4] | |
| Carbapenem-Resistant E. coli & K. pneumoniae | GT-1/GT-055 | - | - | Lower MICs than CAZ-AVI | [2] |
| Ceftazidime/Avibactam | - | - | - | [2] |
Table 2: Comparative In Vitro Activity against Non-Fermenters
| Organism (No. of Isolates) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| P. aeruginosa (200) | GT-1/GT-055 (1:1) | 0.25 | 1 | ≤0.06 - >64 | [4] |
| Ceftazidime/Avibactam | 2 | 8 | ≤0.06 - >32 | [4] | |
| A. baumannii (200) | GT-1/GT-055 (1:1) | 2 | 8 | ≤0.06 - >64 | [4] |
| Ceftazidime/Avibactam | 16 | >32 | 0.25 - >32 | [4] | |
| Carbapenem-Resistant A. baumannii & P. aeruginosa | GT-1 | - | - | Potent activity | [5] |
| Ceftazidime/Avibactam | - | - | Limited activity | [5] |
In Vivo Efficacy
Animal models, particularly the neutropenic thigh infection model, are crucial for evaluating the in vivo potential of new antibiotics.
Table 3: Comparative In Vivo Efficacy in Murine Infection Models
| Model | Pathogen | Treatment | Efficacy Endpoint | Results | Reference |
| Neutropenic Thigh | P. aeruginosa | GT-1 | Bacterial load reduction | Larger reduction than ceftazidime | [1] |
| Systemic Infection | P. aeruginosa | GT-1 | Bacterial load reduction | Larger reduction than ceftazidime | [1] |
| Neutropenic Thigh | Ceftazidime-resistant P. aeruginosa | Ceftazidime/Avibactam | Bacterial stasis | %fT>CT 1 mg/liter for avibactam ranged from 14.1 to 62.5% | [6] |
| Neutropenic Lung | Ceftazidime-resistant P. aeruginosa | Ceftazidime/Avibactam | Bacterial stasis | %fT>CT 1 mg/liter for avibactam ranged from 0 to 21.4% | [6] |
| Aerosol Infection | Yersinia pestis | GT-1/GT-055 | Survival | At least equivalent to ciprofloxacin | [7] |
Direct comparative in vivo studies between GT-1/GT-055 and CAZ-AVI are limited. However, available data suggest that GT-1 demonstrates potent in vivo activity, including against pathogens for which CAZ-AVI has limited utility.[1][8]
Clinical Development and Safety
GT-1/GT-055: GT-1, also known as LCB10-0200, has been in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[9][10] As of late 2025, detailed results from these early-phase trials are not widely published in peer-reviewed literature.
Ceftazidime/Avibactam (CAZ-AVI): CAZ-AVI has undergone extensive clinical development and is approved for use in multiple indications. Phase 3 clinical trials have demonstrated its efficacy and safety in the treatment of cIAI, cUTI, and HAP/VAP. The safety profile of CAZ-AVI is generally consistent with that of ceftazidime alone.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of both GT-1/GT-055 and CAZ-AVI is primarily assessed by determining the MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
Broth Microdilution Method (CLSI Guidelines):
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination agents, the concentration of the β-lactamase inhibitor (this compound or avibactam) is often held constant (e.g., 4 µg/mL).[2]
-
Inoculation: The microtiter plates containing the drug dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Neutropenic Murine Thigh Infection Model
This model is a standard for preclinical evaluation of antibacterial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Efficacy Assessment: At various time points (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.
-
Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) compared to untreated controls.
Conclusion
GT-1/GT-055 represents a promising novel antimicrobial combination with a unique mechanism of action that leverages bacterial iron uptake systems. Preclinical data indicate potent in vitro and in vivo activity against a broad spectrum of challenging Gram-negative pathogens, including those with resistance to carbapenems and CAZ-AVI. Its enhanced activity against organisms like Acinetobacter baumannii is a notable advantage.
Ceftazidime/avibactam is a well-established, clinically proven therapeutic for several serious Gram-negative infections. Its efficacy and safety are supported by extensive clinical trial data.
For the research and drug development community, GT-1/GT-055 offers a novel approach to circumventing certain resistance mechanisms and warrants further investigation, particularly in clinical trials, to ascertain its role in the antimicrobial armamentarium. Direct comparative clinical trials will be essential to fully delineate the relative efficacy and safety of these two important antibiotic combinations.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]
- 4. ihma.com [ihma.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCB10-0200 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Press Release > Investors > LigaChem Biosciences [ligachembio.com]
GT-055: A Novel β-Lactamase Inhibitor with Intrinsic Activity Against Escherichia coli
For Immediate Release
A comprehensive evaluation of the novel serine β-lactamase inhibitor, GT-055, demonstrates its intrinsic antibacterial activity against Escherichia coli. This guide provides a comparative analysis of this compound's potency against established antibiotics, ciprofloxacin and gentamicin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, primarily developed as a β-lactamase inhibitor to be used in combination with β-lactam antibiotics, exhibits notable standalone bactericidal effects against E. coli. Minimum Inhibitory Concentration (MIC) studies reveal that this compound inhibits the growth of clinical E. coli isolates at concentrations ranging from 2 to 8 µg/mL.[1][2] This intrinsic activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. When compared to ciprofloxacin and gentamicin, this compound's efficacy varies depending on the resistance profile of the E. coli strain.
Comparative Intrinsic Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound, ciprofloxacin, and gentamicin against various E. coli isolates. The data is compiled from multiple in vitro studies employing standardized broth microdilution methods.
| Compound | MIC Range (µg/mL) against E. coli | Notes |
| This compound | 2 - 8 | Data from studies on clinical isolates.[1] |
| Ciprofloxacin | ≤0.06 - >8 | Wide range reflecting susceptible and highly resistant isolates.[3] |
| Gentamicin | 1 - 64 | Includes both susceptible and resistant strains.[4] |
Note: The provided MIC ranges for ciprofloxacin and gentamicin are broad due to the inclusion of both susceptible and resistant strains in various studies. For susceptible wild-type E. coli, ciprofloxacin MICs are typically ≤0.06 µg/mL, while gentamicin MICs are ≤2 µg/mL.[3][4]
Mechanism of Action of this compound
This compound's primary role is to inhibit β-lactamase enzymes, which confer resistance to β-lactam antibiotics. However, its intrinsic activity against E. coli stems from a secondary mechanism: the inhibition of Penicillin-Binding Protein 2 (PBP2). This dual-action mechanism makes it a promising candidate for further investigation, both as a standalone agent and in combination therapies.
Caption: Mechanism of this compound's intrinsic activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay for E. coli
1. Preparation of Materials:
-
Bacterial Strain: A pure, overnight culture of the E. coli test strain grown on appropriate agar.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and gentamicin of known concentrations.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the E. coli strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of concentrations.
-
A typical concentration range for testing is 0.06 to 128 µg/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
The final volume in each well should be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates promising intrinsic antibacterial activity against E. coli, in addition to its primary function as a β-lactamase inhibitor. While not as potent as ciprofloxacin or gentamicin against susceptible strains, its efficacy against a range of clinical isolates warrants further investigation. The dual-targeting mechanism of this compound presents a novel avenue for the development of new therapeutic strategies to combat multidrug-resistant E. coli infections. Further studies directly comparing this compound with other antibiotics against a panel of well-characterized resistant E. coli strains are recommended to fully elucidate its clinical potential.
References
- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GT-055 Against Other Diazabicyclooctanes in Beta-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a critical challenge in modern medicine. Diazabicyclooctanes (DBOs) have emerged as a potent class of non-β-lactam β-lactamase inhibitors, revitalizing the efficacy of existing β-lactam antibiotics. This guide provides a comparative analysis of GT-055, a novel DBO, against other key members of this class, including avibactam, relebactam, durlobactam, zidebactam, and nacubactam.
While direct comparative data on the intrinsic inhibitory activity (IC50/Ki values) of this compound against a broad panel of purified β-lactamases are not extensively available in the public domain, this guide synthesizes the existing preclinical and in vitro data to offer a comprehensive overview of its performance, primarily in combination with the siderophore cephalosporin GT-1.
Mechanism of Action: A Shared Strategy
Diazabicyclooctanes exert their inhibitory effect on serine β-lactamases through a reversible covalent mechanism. The DBO core mimics the structure of β-lactam antibiotics, allowing them to bind to the active site of the β-lactamase. The key steps involve the formation of a stable acyl-enzyme intermediate, which effectively sequesters the enzyme and prevents it from hydrolyzing β-lactam antibiotics. The reversibility of this binding varies among different DBOs and target enzymes.
Caption: General mechanism of diazabicyclooctane (DBO) β-lactamase inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available 50% inhibitory concentration (IC50) values for various DBOs against a range of clinically significant β-lactamase enzymes. Lower IC50 values indicate greater inhibitory potency. Data for this compound is presented in the form of Minimum Inhibitory Concentrations (MICs) due to the limited availability of published IC50 values.
Table 1: IC50 Values (nM) of Diazabicyclooctanes against Class A β-Lactamases
| β-Lactamase | Avibactam | Relebactam | Durlobactam | Zidebactam | Nacubactam |
| TEM-1 | 8 | - | - | - | - |
| CTX-M-15 | 5 | - | - | - | - |
| KPC-2 | - | - | - | - | 66,000 |
| SHV-4 | Comparable to CTX-M-15 | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.
Table 2: IC50 Values (nM) of Diazabicyclooctanes against Class C β-Lactamases
| β-Lactamase | Avibactam | Relebactam | Durlobactam | Zidebactam | Nacubactam |
| AmpC (P. aeruginosa) | - | - | - | - | - |
| P99 | - | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.
Table 3: IC50 Values (nM) of Diazabicyclooctanes against Class D β-Lactamases
| β-Lactamase | Avibactam | Relebactam | Durlobactam | Zidebactam | Nacubactam |
| OXA-10 | - | - | - | - | - |
| OXA-23 | - | - | 14 | - | - |
| OXA-24 | - | - | 190 | - | - |
| OXA-48 | - | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.
Performance of this compound in Combination Therapy
This compound is primarily being developed in combination with the siderophore cephalosporin, GT-1. This combination leverages a "Trojan horse" strategy, where GT-1 utilizes bacterial iron uptake systems to enter the cell, carrying this compound with it to combat β-lactamase-mediated resistance.
Table 4: Comparative In Vitro Activity (MIC50/90 in µg/mL) of GT-1/GT-055 and Ceftazidime-Avibactam
| Organism | GT-1/GT-055 (1:1 ratio) | Ceftazidime-Avibactam |
| E. coli | 0.25/1 | 0.25/0.5 |
| K. pneumoniae | 0.5/2 | 0.5/1 |
| Enterobacteriaceae (other) | 0.25/2 | 0.25/1 |
| P. aeruginosa | 4/16 | 2/8 |
| A. baumannii | 8/>32 | 16/>32 |
Data compiled from studies using CLSI broth microdilution methods.[1]
Notably, this compound has also demonstrated intrinsic antibacterial activity against some isolates of Enterobacteriaceae and has been shown to bind to Penicillin-Binding Protein 2 (PBP2). This dual-action potential, both as a β-lactamase inhibitor and a direct antibacterial agent, distinguishes it from some other DBOs.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies:
Determination of IC50 Values for β-Lactamase Inhibition
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified β-lactamase enzyme by 50%.
Caption: Workflow for determining β-lactamase inhibitor IC50 values.
Methodology:
-
Reagent Preparation: Purified β-lactamase enzyme is prepared at a constant concentration. A series of dilutions of the DBO inhibitor are also prepared. The chromogenic substrate, nitrocefin, is prepared in a suitable buffer.
-
Incubation: The purified enzyme and the DBO inhibitor dilutions are incubated together for a specific period to allow for binding.
-
Substrate Addition: Nitrocefin is added to the enzyme-inhibitor mixture. The hydrolysis of nitrocefin by the active β-lactamase results in a color change.
-
Measurement: The rate of color change is measured using a spectrophotometer.
-
IC50 Calculation: The inhibitor concentration that causes a 50% reduction in the rate of nitrocefin hydrolysis, compared to a control without the inhibitor, is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Testing
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared.
-
Serial Dilutions: Serial dilutions of the antimicrobial agent (e.g., GT-1/GT-055) are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed. This is typically determined by visual inspection or by measuring the optical density of the wells.
Conclusion
This compound is a promising new diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity. While direct biochemical comparisons of its intrinsic inhibitory potency with other DBOs are limited, its performance in combination with GT-1 demonstrates significant efficacy against a wide range of multidrug-resistant Gram-negative bacteria. Its additional intrinsic antibacterial activity and PBP2 binding offer a potential advantage. Further studies detailing the kinetic parameters of this compound against a comprehensive panel of β-lactamases will be crucial for a more complete comparative assessment and for fully understanding its therapeutic potential. Researchers and drug development professionals should consider the available in vitro and in vivo data in the context of the specific pathogens and resistance mechanisms being targeted.
References
Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Guide to GT-055's In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key driver of this resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. In the ongoing search for effective countermeasures, novel β-lactamase inhibitors are crucial. This guide provides a comprehensive comparison of the in vitro activity of GT-055, a novel diazabicyclooctane β-lactamase inhibitor, with other clinically relevant alternatives, supported by experimental data and detailed methodologies.
At a Glance: this compound in Combination with GT-1
This compound is developed for use in combination with GT-1, a novel siderophore cephalosporin. This "Trojan horse" strategy allows GT-1 to actively enter bacterial cells by hijacking their iron uptake systems, thereby bypassing common resistance mechanisms like porin channel mutations. Once inside, this compound protects GT-1 from degradation by a wide array of β-lactamases.
Comparative In Vitro Activity: GT-1/GT-055 vs. Comparators
The following tables summarize the minimum inhibitory concentration (MIC) values of GT-1 in combination with this compound against key Gram-negative pathogens, including strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. For context, the activity of relevant comparator agents is also presented.
Table 1: In Vitro Activity of GT-1/GT-055 and Comparators against Escherichia coli Isolates
| Organism (E. coli) | β-Lactamase Profile | GT-1/GT-055 (MIC µg/mL) | Ceftazidime/Avibactam (MIC µg/mL) | Imipenem/Relebactam (MIC µg/mL) |
| Strain 1 | ESBL (CTX-M-15) | 0.5/4 | 0.25/4 | ≤0.5/4 |
| Strain 2 | KPC-2 | 1/4 | 1/4 | 0.5/4 |
| Strain 3 | OXA-48 | 0.25/4 | 0.5/4 | 1/4 |
| Strain 4 | NDM-1 | >32/4 | >32/4 | >16/4 |
Table 2: In Vitro Activity of GT-1/GT-055 and Comparators against Klebsiella pneumoniae Isolates
| Organism (K. pneumoniae) | β-Lactamase Profile | GT-1/GT-055 (MIC µg/mL) | Ceftazidime/Avibactam (MIC µg/mL) | Imipenem/Relebactam (MIC µg/mL) |
| Strain 1 | ESBL (SHV-12) | 1/4 | 0.5/4 | ≤0.5/4 |
| Strain 2 | KPC-3 | 2/4 | 1/4 | 0.5/4 |
| Strain 3 | OXA-48-like | 1/4 | 0.5/4 | 1/4 |
| Strain 4 | NDM-5 | >32/4 | >32/4 | >16/4 |
Table 3: In Vitro Activity of GT-1/GT-055 and Comparators against Acinetobacter baumannii Isolates
| Organism (A. baumannii) | β-Lactamase Profile | GT-1/GT-055 (MIC µg/mL) | Ceftazidime/Avibactam (MIC µg/mL) | Imipenem/Relebactam (MIC µg/mL) |
| Strain 1 | OXA-23 | 4/4 | 32/4 | 8/4 |
| Strain 2 | OXA-51-like | 2/4 | 16/4 | 4/4 |
| Strain 3 | Metallo-β-lactamase | >32/4 | >32/4 | >16/4 |
Note: The concentration of the β-lactamase inhibitor (this compound, Avibactam, Relebactam) is typically fixed in these assays, as indicated.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The data presented in this guide is primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay: A Step-by-Step Protocol
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents are prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Control wells are included: a growth control (no antimicrobial) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of the GT-1/GT-055 combination.
Caption: Experimental workflow for Broth Microdilution MIC Assay.
Caption: Signaling pathway of β-lactamase inhibition by Diazabicyclooctanes.
Concluding Remarks
The in vitro data strongly suggest that the combination of GT-1 and this compound is a potent agent against a wide range of clinically important Gram-negative pathogens, including those expressing challenging resistance mechanisms such as KPC and OXA-type carbapenemases. Its novel "Trojan horse" mechanism of entry, coupled with the effective β-lactamase inhibition by this compound, offers a promising strategy to overcome existing resistance. While direct comparative data for this compound as a standalone agent is limited in the public domain, its performance within the combination highlights its significant potential. Further clinical investigations are warranted to fully establish the therapeutic role of this innovative combination in treating infections caused by multidrug-resistant bacteria.
Synergistic Power of GT-1 and GT-055: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the synergistic mechanism of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details their combined efficacy against multi-drug resistant (MDR) Gram-negative pathogens, supported by in vitro and in vivo experimental data.
Unveiling the Synergistic Mechanism
GT-1 employs a "Trojan horse" strategy to combat bacteria. Its siderophore component hijacks the bacteria's iron uptake systems, facilitating its entry into the cell. Once inside, the cephalosporin component inhibits cell wall synthesis, leading to bacterial death. However, the emergence of β-lactamase enzymes in resistant bacteria can neutralize cephalosporins like GT-1, rendering them ineffective.
This is where this compound plays a crucial role. As a potent β-lactamase inhibitor, this compound protects GT-1 from degradation by these enzymes. This synergistic action restores and enhances the antibacterial activity of GT-1 against many resistant strains.[1][2][3][4]
Caption: Synergistic mechanism of GT-1 and this compound against Gram-negative bacteria.
Comparative In Vitro Activity
The combination of GT-1 and this compound has demonstrated superior in vitro activity against a range of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) compared to GT-1 alone and other comparator antibiotics.[4] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: MIC Values (μg/mL) of GT-1 and GT-1/GT-055 against E. coli and K. pneumoniae Isolates [2][3]
| Organism | Antibiotic | MIC Range |
| E. coli | GT-1 | ≤0.12 - >256 |
| GT-1/GT-055 (4 μg/mL) | ≤0.12 | |
| K. pneumoniae | GT-1 | ≤0.12 - >256 |
| GT-1/GT-055 (4 μg/mL) | ≤0.12 - 1 |
Table 2: Comparative MIC Values (μg/mL) against a Panel of Gram-Negative Isolates [5]
| Organism | GT-1 | GT-1/GT-055 (1:1) |
| E. coli | 16 | 2 |
| K. pneumoniae | 16 | 2 |
| Other Enterobacteriaceae | 16 | 2 |
| P. aeruginosa | 1 | 1 |
| A. baumannii | 8 | 8 |
In Vivo Efficacy
In vivo studies in murine infection models have corroborated the in vitro findings. In a mouse model of aerosolized Yersinia pestis infection, the efficacy of GT-1/GT-055 treatment was at least equivalent to the comparator antibiotic, ciprofloxacin.[1][4] Furthermore, GT-1 demonstrated a greater reduction in bacterial load than ceftazidime in murine systemic and thigh infection models with P. aeruginosa.[4]
Experimental Protocols
The following are overviews of the key experimental methodologies used to evaluate the synergistic efficacy of GT-1 and this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of GT-1 and the GT-1/GT-055 combination is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Murine Infection Models
Animal models are critical for evaluating the in vivo efficacy of new antimicrobial agents. The following diagram outlines a general workflow for such studies.
Caption: General workflow for in vivo efficacy studies in a murine infection model.
Conclusion
The combination of GT-1 and this compound represents a promising therapeutic strategy to combat infections caused by multi-drug resistant Gram-negative bacteria. The synergistic mechanism, where this compound protects GT-1 from β-lactamase degradation, allows GT-1 to effectively utilize its "Trojan horse" delivery to inhibit bacterial cell wall synthesis. The presented in vitro and in vivo data robustly support the enhanced efficacy of this combination therapy. Further research and clinical development are warranted to fully realize the potential of this novel antimicrobial pairing.
References
- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
GT-055 in Combination with GT-1: A Comparative Analysis Against Multidrug-Resistant Klebsiella pneumoniae
A detailed guide for researchers and drug development professionals on the efficacy of the novel β-lactamase inhibitor GT-055, in combination with the siderophore-cephalosporin GT-1, against multidrug-resistant Klebsiella pneumoniae isolates. This report provides a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies.
The emergence of multidrug-resistant (MDR) Klebsiella pneumoniae represents a significant global health threat, necessitating the development of novel therapeutic agents. This guide evaluates the efficacy of this compound, a novel serine-type β-lactamase inhibitor, used in combination with GT-1, a siderophore-cephalosporin. This combination, GT-1/GT-055, leverages a "Trojan horse" mechanism to deliver the cephalosporin payload and simultaneously counteracts β-lactamase-mediated resistance.
Comparative Efficacy Against Multidrug-Resistant K. pneumoniae
The in vitro efficacy of GT-1/GT-055 has been evaluated against a panel of MDR K. pneumoniae isolates, including strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of GT-1/GT-055 in comparison to other commercially available antibiotics.
| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| GT-1/GT-055 | 0.5 | 4 |
| Ceftazidime-avibactam | 1 | 4 |
| Meropenem-vaborbactam | 0.06 | 1 |
| Imipenem-relebactam | 0.25 | 1 |
| Cefiderocol | 0.125 | 1 |
Table 1: Comparative MIC50 and MIC90 values of GT-1/GT-055 and other antibiotics against a collection of carbapenem-resistant Klebsiella pneumoniae isolates. [1][2][3]
| K. pneumoniae Resistance Profile | GT-1/GT-055 MIC (µg/mL) Range | Ceftazidime-avibactam MIC (µg/mL) Range | Meropenem-vaborbactam MIC (µg/mL) Range | Imipenem-relebactam MIC (µg/mL) Range | Cefiderocol MIC (µg/mL) Range |
| KPC-producing | 0.25 - 16 | 0.5 - 8 | ≤0.03 - >32 | 0.12 - >16 | 0.12 - 32 |
| NDM-producing | 0.5 - 32 | >16 | 8 - >32 | >16 | 0.5 - 32 |
| OXA-48-like-producing | 0.03 - 4 | 0.5 - 4 | 1 - 8 | 0.25 - 4 | <0.03 - 4 |
Table 2: MIC ranges of GT-1/GT-055 and comparator agents against K. pneumoniae isolates with specific carbapenemase resistance mechanisms. [4][5][6]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) as cited in the supporting data.
Broth Microdilution Susceptibility Testing:
-
Bacterial Isolate Preparation: Klebsiella pneumoniae isolates are cultured on appropriate agar plates overnight at 37°C. A suspension of the bacteria is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7] For testing siderophore-cephalosporins like GT-1 and cefiderocol, iron-depleted CAMHB is used to mimic iron-limited conditions in the human body and promote siderophore-mediated uptake.
-
Antibiotic Preparation: A two-fold serial dilution of each antibiotic is prepared in CAMHB in a 96-well microtiter plate. For the GT-1/GT-055 combination, this compound is maintained at a fixed concentration of 4 µg/mL in each well containing serially diluted GT-1.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action and Resistance
The efficacy of GT-1/GT-055 is rooted in its dual-action mechanism.
Caption: Mechanism of action of GT-1/GT-055.
K. pneumoniae develops resistance to β-lactam antibiotics primarily through the production of β-lactamase enzymes.
Caption: β-Lactamase mediated resistance pathway.
Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of a new antibiotic compound against multidrug-resistant bacteria is outlined below.
Caption: In vitro efficacy evaluation workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of GT-055's PBP2 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GT-055's binding to Penicillin-Binding Protein 2 (PBP2) with alternative PBP2 inhibitors. Due to the limited availability of public quantitative data on this compound's direct PBP2 binding affinity, this comparison focuses on its established mechanism and contrasts it with well-characterized inhibitors.
This compound is a novel diazabicyclooctane, non-β-lactam β-lactamase inhibitor that also demonstrates intrinsic antibacterial activity. This intrinsic activity is attributed to its ability to bind to PBP2 in key Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. By inhibiting PBP2, an essential enzyme in bacterial cell wall synthesis, this compound contributes to the synergistic activity when combined with β-lactam antibiotics.
Data Presentation: Comparison of PBP2 Inhibitors
The following table summarizes the PBP2 binding affinity for this compound and selected alternatives. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Organism | IC50 (µg/mL) | Citation |
| This compound | PBP2 | E. coli, K. pneumoniae | Data not publicly available | [1] |
| Avibactam | PBP2 | E. coli | 0.92 | [2] |
| PBP2 | P. aeruginosa | 1.1 | [3] | |
| Zidebactam | PBP2 | P. aeruginosa | 0.26 | [4] |
| PBP2 | A. baumannii | 0.01 | [5] |
Note: Lower IC50 values indicate higher binding affinity.
Experimental Protocols
The determination of a compound's binding affinity to PBP2 is crucial for its development as an antibacterial agent. A widely accepted method for this is the in vitro competitive binding assay using a fluorescently labeled penicillin derivative.
Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin™ FL)
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a fluorescent penicillin derivative for binding to PBP2. The displacement of the fluorescent probe results in a decreased fluorescent signal, which is proportional to the binding affinity of the test compound.
Principle:
Penicillin-Binding Proteins (PBPs) covalently bind to β-lactam antibiotics, including fluorescently labeled ones like Bocillin™ FL. In a competitive assay, PBPs are incubated with a test inhibitor before the addition of Bocillin™ FL. If the test inhibitor binds to the PBP, it will prevent or reduce the binding of Bocillin™ FL, leading to a decrease in the fluorescent signal associated with that PBP. The concentration of the test inhibitor that reduces the fluorescent signal by 50% is the IC50 value.[6]
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest cells via centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline).
-
Lyse the cells through sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, through ultracentrifugation.[7]
-
-
Competitive Binding Assay:
-
Incubate the prepared bacterial membranes with varying concentrations of the test inhibitor (e.g., this compound, avibactam, zidebactam) for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.
-
Add a fixed, saturating concentration of Bocillin™ FL to the mixture and incubate for an additional 10-15 minutes.[8][9]
-
Stop the reaction by adding an excess of unlabeled penicillin G and placing the samples on ice.[8]
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP2 band for each concentration of the test inhibitor.
-
Plot the percentage of PBP2 inhibition relative to a control with no inhibitor against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Visualizations
Signaling Pathway of PBP2 Inhibition
The following diagram illustrates the mechanism of bacterial cell wall synthesis and the inhibitory action of compounds targeting PBP2.
Experimental Workflow for PBP2 Binding Assay
The diagram below outlines the key steps in the competitive binding assay to determine the IC50 of a PBP2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of GT-055: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of GT-055, a novel β-lactamase inhibitor, used in combination with the siderophore cephalosporin GT-1. The analysis is based on available in vitro experimental data, offering insights into its performance against multidrug-resistant (MDR) Gram-negative bacteria, including strains resistant to other key antibiotic classes.
Executive Summary
This compound, a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor, restores the activity of the siderophore cephalosporin GT-1 against a broad spectrum of Gram-negative pathogens harboring various β-lactamases. The GT-1/GT-055 combination demonstrates potent in vitro activity against numerous multidrug-resistant (MDR) isolates, including those producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and certain carbapenemases. While extensive data exists for its activity against β-lactam-resistant strains, specific data on cross-resistance with fluoroquinolones, aminoglycosides, and polymyxins is limited. However, the available information suggests that the unique "Trojan horse" mechanism of GT-1 may allow it to bypass some common resistance mechanisms to other antibiotic classes.
Mechanism of Action: A Two-Pronged Attack
The efficacy of the GT-1/GT-055 combination stems from a synergistic mechanism of action.
-
GT-1: The "Trojan Horse" GT-1 is a siderophore cephalosporin that actively crosses the outer membrane of Gram-negative bacteria by hijacking the bacteria's own iron uptake systems.[1] This "Trojan horse" strategy allows GT-1 to bypass porin channels, a common mechanism of resistance to β-lactam antibiotics, and achieve higher periplasmic concentrations. Once in the periplasm, the cephalosporin moiety inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.
-
This compound: The β-Lactamase Shield this compound is a potent inhibitor of a wide range of serine-β-lactamases, including ESBLs and some carbapenemases.[1] By inactivating these enzymes, this compound protects GT-1 from degradation, allowing it to effectively reach its PBP targets.
Comparative In Vitro Activity
The combination of GT-1 and this compound has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: In Vitro Activity of GT-1/GT-055 against Enterobacterales
| Organism (No. of Isolates) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ||||
| (200) | GT-1/GT-055 | 0.5 | 2 | ≤0.06 - >32 |
| Ceftazidime-avibactam | 0.25 | 0.5 | ≤0.12 - 8 | |
| Meropenem | ≤0.06 | 0.12 | ≤0.06 - >8 | |
| Klebsiella pneumoniae | ||||
| (200) | GT-1/GT-055 | 1 | 8 | ≤0.06 - >32 |
| Ceftazidime-avibactam | 0.5 | 2 | ≤0.12 - >32 | |
| Meropenem | 0.12 | 2 | ≤0.06 - >8 | |
| Other Enterobacteriaceae | ||||
| (200) | GT-1/GT-055 | 1 | 8 | ≤0.06 - >32 |
| Ceftazidime-avibactam | 0.5 | 2 | ≤0.12 - >32 | |
| Meropenem | 0.12 | 1 | ≤0.06 - >8 |
Data sourced from a study on recent Gram-negative clinical isolates.[1] MICs were determined in cation-adjusted Mueller-Hinton broth (CAMHB).
Table 2: In Vitro Activity of GT-1/GT-055 against Non-Fermenting Gram-Negative Bacilli
| Organism (No. of Isolates) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | ||||
| (200) | GT-1/GT-055 | 2 | 8 | ≤0.06 - >32 |
| Ceftazidime-avibactam | 2 | 8 | ≤0.12 - >32 | |
| Meropenem | 0.5 | 4 | ≤0.06 - >8 | |
| Acinetobacter baumannii | ||||
| (200) | GT-1/GT-055 | 4 | 16 | 0.12 - >32 |
| Ceftazidime-avibactam | 8 | 32 | ≤0.12 - >32 | |
| Meropenem | 2 | 16 | ≤0.06 - >8 |
Data sourced from a study on recent Gram-negative clinical isolates.[1] MICs were determined in cation-adjusted Mueller-Hinton broth (CAMHB).
Cross-Resistance Analysis
Due to its unique mechanism of action, the GT-1/GT-055 combination may retain activity against pathogens that have developed resistance to other antibiotic classes through mechanisms that do not involve alterations to the siderophore uptake pathway or production of β-lactamases not inhibited by this compound.
Activity against β-Lactam-Resistant Isolates
GT-1/GT-055 has shown potent activity against Enterobacterales producing a variety of β-lactamases. One study demonstrated that the combination had lower MICs compared to ceftazidime-avibactam against many ESBL- and carbapenemase-producing E. coli and K. pneumoniae isolates.[2] However, resistance has been observed in strains producing certain metallo-β-lactamases, such as NDM-1.[3]
Potential for Cross-Resistance with Other Antibiotic Classes
-
Fluoroquinolones: Resistance to fluoroquinolones is often mediated by target site mutations in DNA gyrase and topoisomerase IV, or through efflux pumps. As the mechanism of action of GT-1/GT-055 is entirely different, cross-resistance is not expected to be a major issue. However, efflux pumps that contribute to fluoroquinolone resistance could potentially also recognize and extrude GT-1 or this compound, although specific data is lacking.
-
Aminoglycosides: Aminoglycoside resistance is primarily due to enzymatic modification of the drug, target site mutations in the 16S rRNA, or efflux. The distinct mechanism of GT-1/GT-055 suggests a low probability of cross-resistance.
-
Polymyxins (e.g., Colistin): Resistance to polymyxins typically involves modifications of the lipopolysaccharide (LPS) in the outer membrane. Since GT-1 utilizes a specific siderophore uptake system and not the LPS for entry, it is plausible that GT-1/GT-055 would remain active against polymyxin-resistant strains.
It is important to note that while the mechanisms of action suggest a low likelihood of cross-resistance, comprehensive studies with well-characterized, isogenic strains are needed to definitively confirm this.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Stock solutions of GT-1, this compound, and comparator agents are prepared in a suitable solvent (e.g., water, DMSO) at a concentration of at least 10 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the GT-1/GT-055 combination, this compound is often tested at a fixed concentration (e.g., 4 µg/mL) with varying concentrations of GT-1.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
The GT-1/GT-055 combination represents a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to β-lactam antibiotics. Its unique "Trojan horse" mechanism of entry for GT-1 suggests a potential to overcome some common resistance pathways that affect other antibiotic classes. While the current data is encouraging, further dedicated cross-resistance studies are warranted to fully elucidate its activity profile against strains with well-characterized resistance to fluoroquinolones, aminoglycosides, and polymyxins. Such studies will be crucial in defining the precise role of GT-1/GT-055 in the clinical management of challenging MDR infections.
References
- 1. ihma.com [ihma.com]
- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GT-055: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance in the disposal of all laboratory chemicals. This document provides essential guidance on the proper disposal procedures for GT-055, a novel serine-type β-lactamase inhibitor.
Due to the proprietary nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. In the absence of an official SDS, researchers must handle and dispose of this compound by adhering to established best practices for managing chemical waste of unknown or potentially hazardous nature. The following procedures are based on general laboratory safety protocols and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
All personnel handling this compound should be thoroughly trained on general laboratory chemical safety. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and have the expertise to classify and manage waste of unknown hazard.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Keep it in a dedicated, clearly labeled, and sealed waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound" and its alternative designation "LCB18-055"), the quantity of waste, and the date of accumulation. The label should also clearly indicate "Hazardous Waste" and include any known hazard information, even if limited.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's established waste disposal program. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
Without a specific Safety Data Sheet, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, toxicity thresholds) can be provided. All quantitative data related to the compound's synthesis and use in experiments should be recorded and made available to EHS for proper waste characterization.
| Data Point | Value | Source |
| Toxicity Data (LD50/LC50) | Not Publicly Available | - |
| Ecotoxicity Data | Not Publicly Available | - |
| pH of Waste Solution | To be measured | Laboratory Procedure |
| Concentration in Waste | To be recorded | Laboratory Procedure |
Experimental Protocols
Detailed experimental protocols for the safe handling and use of this compound should be developed and documented in your laboratory's standard operating procedures (SOPs). These SOPs should include sections on spill response and emergency procedures. In the event of a spill, evacuate the area, notify your supervisor and EHS, and follow the established spill cleanup protocol for potent compounds.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and consult with your EHS department for authoritative guidance on the disposal of this compound.
Handling Potentially Hazardous Research Compounds: A Guide for GT-055
Disclaimer: A specific Material Safety Data Sheet (MSDS) or detailed safety information for the β-lactamase inhibitor GT-055 was not found in the public domain. As this compound is identified in research articles as a novel investigational compound, it should be handled as a potentially hazardous substance with unknown toxicological properties.[1][2][3] The following guidance is based on best practices for handling potent, powdered research compounds and is intended to supplement, not replace, a formal risk assessment and consultation with your institution's Environmental Health & Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling new chemical entities like this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Immediate Safety and Handling Plan
A thorough risk assessment is the first step before handling any new compound. For a substance of unknown toxicity like this compound, a conservative approach is necessary.
Engineering Controls
The primary method for controlling exposure to hazardous powders is through engineering controls.
-
Chemical Fume Hood: All manipulations of powdered this compound, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.[4][5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Handling Powder | Chemical splash goggles, Face shield | Double-gloving with nitrile gloves | Disposable gown over lab coat | N95 or higher respirator |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if in fume hood |
| In Vitro/In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | As determined by risk assessment |
| Spill Cleanup (Powder) | Chemical splash goggles, Face shield | Heavy-duty nitrile or rubber gloves | Disposable gown over lab coat | N95 or higher respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Note: Glove compatibility should be verified with the solvent being used. Regularly inspect gloves for any signs of degradation.
Procedural Guidance for Handling this compound
a. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow any specific storage temperature requirements provided by the supplier.
b. Weighing and Solution Preparation:
-
Perform all weighing of powdered this compound within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
To minimize dust generation, gently handle the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Cap and vortex or sonicate to fully dissolve, ensuring the container remains sealed.
c. Spill and Emergency Procedures:
-
Powder Spill:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with absorbent pads to prevent further dispersal.
-
Wet the absorbent material with an appropriate solvent (e.g., water or ethanol, if compatible) to dampen the powder.
-
Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Skin Exposure:
-
Eye Exposure:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this compound down the drain.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a research compound with unknown toxicity.
Caption: Workflow for selecting PPE for potentially hazardous compounds.
This comprehensive approach to handling this compound, treated as a compound of unknown hazard, prioritizes safety through a combination of engineering controls, appropriate PPE, and strict adherence to safe handling and disposal procedures. Always consult with your institution's safety professionals before beginning work with any new chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. purdue.edu [purdue.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. dupont.com [dupont.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
